Technical Documentation Center

4-[2-(1H-pyrazol-4-yl)ethynyl]benzaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-[2-(1H-pyrazol-4-yl)ethynyl]benzaldehyde
  • CAS: 575452-25-4

Core Science & Biosynthesis

Foundational

The Pyrazole-Alkyne-Benzaldehyde Nexus: A Technical Guide to Multicomponent Scaffold Assembly

Executive Summary: The Privileged Scaffold In the landscape of modern medicinal chemistry, the pyrazole ring stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological tar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

In the landscape of modern medicinal chemistry, the pyrazole ring stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. The Pyrazole-Alkyne-Benzaldehyde (PAB) triad represents a high-value synthetic convergence. By utilizing these three accessible starting materials in multicomponent reactions (MCRs), researchers can rapidly assemble 1,3,5-trisubstituted pyrazoles.

This guide focuses on the Copper-Catalyzed Oxidative Cyclization strategy. Unlike traditional Knorr synthesis which requires pre-synthesized 1,3-diketones, this route allows for the direct, one-pot assembly of diverse libraries, facilitating rapid Structure-Activity Relationship (SAR) exploration in kinase inhibition and anti-inflammatory drug discovery.

Mechanistic Principles & Synthetic Logic

The Chemical Causality

The efficiency of this scaffold assembly relies on the in situ generation of reactive intermediates. The reaction does not proceed through a random collision of three components but follows a strictly ordered cascade:

  • Condensation (The Primer): The benzaldehyde and hydrazine condense to form a hydrazone . This intermediate is more nucleophilic at the nitrogen than the parent hydrazine.

  • Activation (The Trigger): The copper catalyst activates the terminal alkyne, lowering the pKa of the C-H bond and forming a Copper-Acetylide species.

  • Coupling & Cyclization (The Assembly): The hydrazone undergoes a nucleophilic attack on the activated alkyne (or oxidative cross-coupling), followed by intramolecular cyclization.

  • Oxidation (The Locking Step): The resulting pyrazoline intermediate is unstable and undergoes oxidative aromatization (often aerobic) to "lock" the structure into the thermodynamically stable pyrazole.

Mechanistic Pathway Diagram

The following diagram illustrates the electron flow and intermediate states during the Cu-catalyzed assembly.

PyrazoleMechanism cluster_inputs Input Stream Start Reagents: Benzaldehyde + Hydrazine Hydrazone Intermediate A: Hydrazone Formation Start->Hydrazone -H2O Attack Nucleophilic Attack (C-N Bond Formation) Hydrazone->Attack CuAcetylide Intermediate B: Cu-Acetylide (Alkyne Activation) CuAcetylide->Attack Cu(I) Cat. Cyclization Intramolecular Cyclization Attack->Cyclization Pyrazoline Pyrazoline (Non-Aromatic) Cyclization->Pyrazoline Oxidation Oxidative Aromatization (-2H) Pyrazoline->Oxidation O2 / Air Product Final Scaffold: 1,3,5-Trisubstituted Pyrazole Oxidation->Product

Caption: Figure 1. Cascade mechanism for the Cu-catalyzed synthesis of pyrazoles from benzaldehydes, hydrazines, and alkynes.

Technical Protocol: One-Pot Copper-Catalyzed Synthesis

This protocol is designed for reproducibility and scalability (1.0 mmol scale). It utilizes an oxidative cross-coupling approach that avoids harsh acids.

Materials & Reagents
  • Aldehyde: Benzaldehyde derivative (1.0 equiv)

  • Amine: Phenylhydrazine derivative (1.0 equiv)

  • Alkyne: Phenylacetylene or functionalized terminal alkyne (1.2 equiv)

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline (20 mol%) - Crucial for stabilizing the Cu-intermediate.

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: DMF (Dimethylformamide) - High boiling point promotes the cyclization.

  • Oxidant: Open air balloon (Aerobic oxidation).

Step-by-Step Methodology
  • Hydrazone Formation (Pre-complexation):

    • In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the Benzaldehyde (1.0 mmol) and Phenylhydrazine (1.0 mmol) in DMF (3 mL).

    • Stir at Room Temperature (RT) for 30 minutes. Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). Disappearance of aldehyde indicates hydrazone formation.

  • Catalytic Activation:

    • Add the Terminal Alkyne (1.2 mmol) to the reaction mixture.

    • Add CuI (19 mg, 0.1 mmol), 1,10-Phenanthroline (36 mg, 0.2 mmol), and Cs₂CO₃ (650 mg, 2.0 mmol).

    • Critical Step: Purge the headspace briefly with O₂ or attach an air balloon. The reaction requires an oxidative environment to regenerate the active catalyst and aromatize the product.

  • Thermal Cyclization:

    • Heat the mixture to 100°C in an oil bath.

    • Stir vigorously for 4–6 hours.

    • Observation: The color typically shifts from light yellow to deep brown/green as the Cu-complex cycles.

  • Work-up & Purification:

    • Cool to RT. Dilute with Ethyl Acetate (30 mL) and wash with water (3 x 10 mL) to remove DMF and inorganic salts.

    • Wash the organic layer with Brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purification: Flash column chromatography (Silica gel, 100-200 mesh). Elute with Hexane/Ethyl Acetate gradient (typically 95:5 to 80:20).

Data Interpretation & Optimization

The following table summarizes expected yields based on substituent electronic effects (SAR trends).

EntryBenzaldehyde (R1)Alkyne (R2)Hydrazine (R3)Yield (%)Notes
1 H (Phenyl)PhenylPhenyl85-92Benchmark reaction.
2 4-NO₂ (EWG)PhenylPhenyl90-95Electron-withdrawing groups on aldehyde accelerate hydrazone formation.
3 4-OMe (EDG)PhenylPhenyl70-75Electron-donating groups slow down the initial condensation.
4 H4-F-PhenylPhenyl80-85Fluorine is well-tolerated; useful for medicinal chemistry.
5 HAlkyl (Hexyl)Phenyl45-60Aliphatic alkynes are less reactive due to lower acidity of C-H.
  • EWG: Electron Withdrawing Group; EDG: Electron Donating Group.

  • Optimization Tip: If using aliphatic alkynes, increase catalyst loading to 20 mol% CuI and temperature to 120°C.

Workflow Visualization

This diagram outlines the operational workflow for the synthesis, emphasizing the "Self-Validating" checkpoints.

Workflow Input Step 1: Reagent Prep (Aldehyde + Hydrazine) Check1 Checkpoint 1: TLC (Confirm Hydrazone) Input->Check1 Check1->Input Incomplete (Stir longer) Catalysis Step 2: Add Alkyne + CuI/Ligand (Oxidative Conditions) Check1->Catalysis Pass Reaction Step 3: Heating (100°C, 4-6h) Catalysis->Reaction Check2 Checkpoint 2: LC-MS (Confirm Mass M+1) Reaction->Check2 Check2->Reaction Incomplete Workup Step 4: Extraction & Purification Check2->Workup Pass Output Final Library Entry Workup->Output

Caption: Figure 2. Operational workflow with critical quality control checkpoints (TLC and LC-MS).

Medicinal Chemistry Applications

The 1,3,5-trisubstituted pyrazole scaffold is a bioisostere for many five-membered heterocycles found in kinase inhibitors.

  • Kinase Inhibition (ATP Binding): The pyrazole nitrogens can serve as hydrogen bond acceptors/donors to the hinge region of kinases (e.g., p38 MAP kinase, EGFR).

  • COX-2 Selectivity: Similar to Celecoxib, the 1,5-diaryl substitution pattern is critical for fitting into the COX-2 hydrophobic pocket.

  • Linker Versatility: The benzaldehyde-derived moiety (position 3 or 5 depending on regioselectivity) offers a vector to extend into the solvent-exposed region of the protein, ideal for solubilizing groups (morpholine, piperazine).

Validation of Structure (Regiochemistry)

A common pitfall is regioisomerism (1,3,5- vs 1,3,4-substitution).

  • NOESY NMR: To validate the 1,3,5-structure, perform a NOESY experiment. You should observe a correlation (cross-peak) between the N-Phenyl protons and the C5-substituent protons . If the product were 1,3,4-substituted, this correlation would be absent or significantly weaker.

References

  • Review of Multicomponent Pyrazole Synthesis

    • Title: Recent advances in the multicomponent synthesis of pyrazoles.[1][2][3][4][5][6]

    • Source: Organic & Biomolecular Chemistry (RSC), 2024.
    • URL:[Link]

  • Copper-Catalyzed Mechanisms

    • Title: Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
    • Source: Beilstein Journal of Organic Chemistry, 2024.
    • URL:[Link]

  • Regioselective Synthesis Strategies

    • Title: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes.[5]

    • Source: Organic Letters (ACS), 2013.
    • URL:[Link]

  • Biological Activity Overview

    • Title: Synthesis and Biological Activities of Some Pyrazole Deriv
    • Source: Academic Strive, 2024.[7]

    • URL:[Link]

  • General Synthetic Methodology

    • Title: Pyrazole synthesis - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal (Methodology D
    • URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Aqueous Solubility of 1H-Pyrazole-4-yl Alkyne Derivatives

Introduction The 1H-pyrazole-4-yl alkyne scaffold is a recurring motif in modern medicinal chemistry, valued for its structural rigidity and synthetic versatility. Pyrazoles, as five-membered aromatic heterocycles, are r...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1H-pyrazole-4-yl alkyne scaffold is a recurring motif in modern medicinal chemistry, valued for its structural rigidity and synthetic versatility. Pyrazoles, as five-membered aromatic heterocycles, are recognized as valuable pharmacophores and bioisosteres for phenyl rings, often leading to improved physicochemical properties such as solubility and metabolic stability.[1][2] The incorporation of an alkyne linker provides a rigid, linear vector for connecting to other pharmacophoric elements, enabling precise exploration of chemical space in drug design.[3]

However, the successful progression of any drug candidate is fundamentally reliant on its physicochemical properties, with aqueous solubility being a paramount gatekeeper for bioavailability and formulability.[4] Poor solubility can terminate the development of otherwise potent compounds, leading to unreliable in vitro assay results, underestimated toxicity, and significant challenges in achieving therapeutic exposure in vivo.[5][6] This guide provides a comprehensive technical overview of the theoretical and practical considerations for determining the aqueous solubility of 1H-pyrazole-4-yl alkyne derivatives, aimed at researchers, medicinal chemists, and drug development professionals. We will delve into the molecular drivers of solubility for this specific scaffold, present validated experimental protocols, and discuss the critical distinction between kinetic and thermodynamic measurements.

Theoretical Framework: Molecular Drivers of Solubility

The solubility of a 1H-pyrazole-4-yl alkyne derivative is a complex interplay of competing intermolecular forces between the solute molecules and with the solvent (water). The overall profile is dictated by the balance between the hydrophilic and hydrophobic features of the core scaffold and its substituents.

  • The 1H-Pyrazole Core : The pyrazole ring itself presents a mixed character. The presence of two nitrogen atoms, one of which (N1) is a hydrogen bond donor and the other (N2) a hydrogen bond acceptor, provides a handle for favorable interactions with polar water molecules. This can enhance aqueous solubility compared to a non-polar carbocyclic ring like benzene.[2]

  • The Alkyne Linker : The carbon-carbon triple bond is a rigid, linear, and nonpolar functional group.[7][8] It is hydrophobic and contributes negatively to aqueous solubility. Its primary role is often structural, but its presence increases the overall lipophilicity of the molecule.[9]

  • Substituents (R-groups) : The nature of the substituents at other positions on the pyrazole ring and at the terminus of the alkyne linker has the most dramatic and tunable impact on solubility.

    • Hydrophilic Groups : Introduction of polar, ionizable, or hydrogen-bonding groups (e.g., -OH, -COOH, -NH2, basic amines) will generally increase aqueous solubility.

    • Hydrophobic Groups : Appending non-polar, lipophilic groups (e.g., alkyl chains, aryl rings, halogens) will decrease aqueous solubility.

The following diagram illustrates the key molecular features of the scaffold and their influence on aqueous solubility.

Caption: Key structural features of the 1H-pyrazole-4-yl alkyne scaffold influencing solubility.

Experimental Approaches: Kinetic vs. Thermodynamic Solubility

When discussing aqueous solubility in drug discovery, it is crucial to distinguish between two different measurements: kinetic and thermodynamic solubility.[10] The choice of which assay to use depends on the stage of the research program.[5]

Kinetic Solubility is typically measured in early-stage drug discovery for high-throughput screening (HTS).[6] It reflects the solubility of the amorphous, or least stable, solid form of a compound. The measurement is rapid and assesses the concentration of a compound that remains in solution after being added from a high-concentration DMSO stock into an aqueous buffer.[11] This value is relevant for understanding if a compound will precipitate in in-vitro biological assays, which often use similar DMSO-to-buffer dilutions. Methods like nephelometry are common for this purpose.[12][13]

Thermodynamic Solubility , also known as equilibrium solubility, is the "gold standard" measurement.[14] It is defined as the maximum concentration of the most stable crystalline form of a compound that can be dissolved in a solvent at equilibrium.[14] This value is critical for lead optimization and preclinical development, as it better predicts the solubility behavior relevant to formulation and oral absorption.[10] The shake-flask method is the most reliable and widely used technique for determining thermodynamic solubility.[15][16]

Kinetic solubility values are often higher than thermodynamic solubility values because the compound may not have sufficient time to precipitate into its most stable, and therefore least soluble, crystal lattice form.[17] This can lead to the formation of a temporary, supersaturated solution.[14]

The diagram below outlines the decision-making process for solubility screening.

start Compound Synthesized discovery Early Discovery / HTS start->discovery kinetic_assay Perform Kinetic Solubility Assay (e.g., Nephelometry) discovery->kinetic_assay High-Throughput Need optimization Lead Optimization / Preclinical thermo_assay Perform Thermodynamic Solubility Assay (Shake-Flask) optimization->thermo_assay High-Quality Data Need data_kinetic Kinetic Solubility Data (μg/mL or μM) kinetic_assay->data_kinetic data_thermo Thermodynamic Solubility Data (μg/mL or μM) thermo_assay->data_thermo decision_kinetic Solubility > 100 μM? data_kinetic->decision_kinetic decision_thermo Sufficient for Project Goals? data_thermo->decision_thermo pass Proceed with Compound decision_kinetic->pass Yes flag Flag for Poor Solubility (Risk for in-vitro artifacts) decision_kinetic->flag No decision_thermo->pass Yes remediate Flag for Formulation/ Bioavailability Risk (Requires Remediation) decision_thermo->remediate No pass->optimization flag->optimization Proceed with caution

Caption: Experimental workflow for solubility assessment in drug discovery.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for determining both kinetic and thermodynamic aqueous solubility.

Protocol: High-Throughput Kinetic Solubility by Laser Nephelometry

This method is ideal for rapidly screening a large number of compounds in early discovery.[18] It measures the light scattered by insoluble particles (precipitate) formed when a compound is diluted from a DMSO stock into aqueous buffer.[12][13]

A. Rationale & Self-Validation

The core principle is that dissolved molecules do not scatter light, whereas solid precipitates do. The amount of scattered light is proportional to the amount of insoluble material.[12] The protocol includes positive (poorly soluble) and negative (highly soluble) controls to validate each experimental run. The use of a multi-point dilution series allows for the determination of a solubility threshold rather than a single-point binary outcome.

B. Step-by-Step Methodology

  • Compound Preparation :

    • Prepare 10 mM stock solutions of all test compounds, a poorly soluble control (e.g., Ondansetron), and a highly soluble control (e.g., 2'-deoxy-5-fluorouridine) in 100% DMSO.[13]

    • Causality: DMSO is a strong organic solvent capable of dissolving most drug-like molecules, ensuring the compound is fully solvated before introduction to the aqueous phase.[11]

  • Plate Preparation :

    • In a 96-well or 384-well microplate, create a serial dilution of each compound stock solution in 100% DMSO. For example, a 7-point curve from 10 mM down to 0.156 mM.

    • Causality: A dilution series allows for the identification of the concentration at which precipitation begins.

  • Assay Execution :

    • Using a liquid handler, transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO dilution plate to a corresponding well of a clear-bottomed assay plate.

    • Rapidly add a fixed volume of aqueous buffer (e.g., 98 µL of Phosphate-Buffered Saline, pH 7.4) to each well of the assay plate. This results in a final DMSO concentration of 2%.

    • Causality: Rapid addition and mixing ensure that the precipitation event is kinetically driven. The final DMSO concentration is kept low and constant to minimize its co-solvent effect on solubility.[19]

  • Incubation & Measurement :

    • Seal the plate and shake for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).[5][20]

    • Causality: Incubation allows the system to approach a metastable state. A fixed time is critical for reproducibility.

    • Place the plate in a laser nephelometer and measure the nephelometric turbidity units (NTUs) for each well.

  • Data Analysis :

    • Plot the NTU reading versus the compound concentration for each test compound.

    • The kinetic solubility is defined as the concentration at which the NTU signal rises significantly above the baseline established by the soluble control. This can be determined by setting a threshold (e.g., 3 standard deviations above the mean of the buffer-only wells).

Protocol: Thermodynamic Solubility by Shake-Flask Method

This is the definitive method for determining equilibrium solubility and is essential for lead optimization.[5][15]

A. Rationale & Self-Validation

This method ensures that an equilibrium is reached between the undissolved solid compound and the saturated solution.[16] By adding an excess of solid material and allowing sufficient time for equilibration (typically 24 hours or more), the measurement reflects the solubility of the most stable, lowest-energy solid form.[6] Analysis of the supernatant by a quantitative method like HPLC-UV provides high accuracy and specificity.[21]

B. Step-by-Step Methodology

  • Compound Preparation :

    • Add an excess amount of solid, crystalline test compound to a glass vial (e.g., add 1-2 mg of compound to 1 mL of aqueous buffer). The exact amount should be enough to ensure solid is present after equilibration.

    • Causality: Using the solid powder directly, rather than a DMSO stock, is critical for measuring thermodynamic solubility.[5] An excess of solid ensures that the resulting solution is truly saturated.[16]

  • Equilibration :

    • Seal the vials and place them in a shaker or rotator in a temperature-controlled incubator (e.g., 25°C or 37°C) for at least 24 hours.[5]

    • Causality: A long incubation period with constant agitation is necessary to allow the system to reach thermodynamic equilibrium. This process allows for any less stable, more soluble forms (like amorphous material) to convert to the most stable crystalline form.[14][17]

  • Sample Separation :

    • After incubation, allow the vials to stand briefly for large particles to settle.

    • Carefully remove an aliquot of the supernatant without disturbing the solid material.

    • Filter the supernatant through a low-binding filter (e.g., 0.45 µm PVDF) to remove any remaining undissolved micro-particles. Centrifugation followed by sampling the supernatant is an alternative.

    • Causality: Complete removal of all solid particles is the most critical step. Failure to do so will lead to artificially high and erroneous solubility values.

  • Quantification :

    • Quantify the concentration of the dissolved compound in the filtered supernatant using a validated analytical method, typically HPLC-UV.

    • Prepare a standard curve of the test compound of known concentrations in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to calibrate the measurement.

    • Causality: HPLC-UV provides a robust and specific method for quantification, separating the compound of interest from any potential impurities or degradants.[21]

  • Data Analysis :

    • Using the calibration curve, calculate the concentration of the compound in the filtered supernatant.

    • This concentration is the thermodynamic solubility, typically reported in µg/mL or µM.

Data Presentation

Quantitative solubility data should be summarized in a clear, structured format to allow for easy comparison across a series of compounds.

Compound IDStructureKinetic Solubility (μM) at pH 7.4Thermodynamic Solubility (μM) at pH 7.4MethodNotes
Example-1 [Structure Image]> 200150Nephelometry / Shake-FlaskHigh solubility
Example-2 [Structure Image]8512Nephelometry / Shake-FlaskSignificant drop from kinetic to thermodynamic
Example-3 [Structure Image]< 101.5Nephelometry / Shake-FlaskPoorly soluble
Control-Sol [Structure Image]> 200> 200Nephelometry / Shake-FlaskHighly soluble control
Control-Insol [Structure Image]< 5< 1Nephelometry / Shake-FlaskPoorly soluble control

Note: The data in this table is illustrative. Actual results will vary based on the specific structures of the 1H-pyrazole-4-yl alkyne derivatives.

Conclusion

The aqueous solubility of 1H-pyrazole-4-yl alkyne derivatives is a critical attribute that must be carefully evaluated and optimized during the drug discovery process. A thorough understanding of the molecular drivers—balancing the hydrophilic nature of the pyrazole core against the hydrophobicity of the alkyne linker and various substituents—is essential for rational design. Furthermore, the judicious application of appropriate experimental methods is key. High-throughput kinetic assays provide rapid feedback for early-stage screening, while the gold-standard shake-flask thermodynamic assay delivers the definitive data required for late-stage optimization and preclinical development. By integrating these principles and protocols, research teams can effectively mitigate solubility-related risks, increasing the probability of advancing high-quality candidates toward the clinic.

References

  • Title: Kinetic versus thermodynamic solubility temptations and risks Source: Ovid URL
  • Title: A fully automated kinetic solubility screen in 384-well plate format using nephelometry Source: BMG LABTECH URL
  • Title: Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions)
  • Title: A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates Source: ACS Publications URL: [Link]

  • Title: High-Throughput Measurement of Compound Solubility and Physical Form with BMI Source: Halo Labs URL
  • Title: Solubility Assay by Laser Nephelometry Source: Enamine URL
  • Title: Evaluation of a method for high throughput solubility determination using a multi-wavelength UV plate reader Source: PubMed URL: [Link]

  • Title: High Throughput Solubility Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formulations Source: Biopharma Asia URL
  • Title: Kinetic Solubility Assays Protocol Source: AxisPharm URL
  • Title: Alkynes: Structure, Properties, and Reactions Source: Solubility of Things URL
  • Title: Kinetic & Thermodynamic Solubility Testing Source: WuXi AppTec URL
  • Title: Thermodynamic vs. Kinetic Solubility: Knowing Which is Which Source: American Pharmaceutical Review URL: [Link]

  • Title: Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates Source: PubMed URL: [Link]

  • Title: Experimental and Computational Methods Pertaining to Drug Solubility Source: Semantic Scholar URL: [Link]

  • Title: Shake-Flask Solubility Assay Source: Bienta URL
  • Title: Physical Properties of Alkynes Source: Chemistry LibreTexts URL: [Link]

  • Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL: [Link]

  • Title: SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT Source: PharmaTutor URL
  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PMC URL: [Link]

  • Title: Properties and Bonding in the Alkynes Source: Chemistry LibreTexts URL: [Link]

  • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Can anyone tell me how to perform equilibrium solubility studies step by step practically? Source: ResearchGate URL: [Link]

  • Title: Alkyne - Wikipedia Source: Wikipedia URL: [Link]

Sources

Foundational

Strategic Synthesis of Novel Pyrazole-4-Carbaldehyde Scaffolds: A Technical Guide for Medicinal Chemistry

Executive Summary The pyrazole ring is a "privileged scaffold" in modern medicinal chemistry, serving as the core architecture for blockbuster drugs like Ruxolitinib (JAK inhibitor), Celecoxib (COX-2 inhibitor), and Zanu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring is a "privileged scaffold" in modern medicinal chemistry, serving as the core architecture for blockbuster drugs like Ruxolitinib (JAK inhibitor), Celecoxib (COX-2 inhibitor), and Zanubrutinib (BTK inhibitor). Among pyrazole intermediates, pyrazole-4-carbaldehydes act as critical "linchpins." Their aldehyde moiety enables divergent synthesis into acrylamides (covalent inhibitors), macrocycles, and fused heterocycles via Knoevenagel condensations or reductive aminations.

This guide moves beyond basic textbook synthesis, focusing on regioselective construction , process optimization (Vilsmeier-Haack) , and green chemistry alternatives to access novel, highly functionalized pyrazole intermediates.

Strategic Importance: The Aldehyde Linchpin

In drug discovery, the 4-formyl group on the pyrazole ring is not the final target but the strategic diversion point. It allows for the rapid generation of Structure-Activity Relationship (SAR) libraries.

Key Chemical Advantages:

  • Metabolic Stability: The pyrazole ring is robust against oxidative metabolism compared to other 5-membered heterocycles (e.g., furan, thiophene).

  • Vector Positioning: The 4-position aldehyde directs substituents into a solvent-exposed region of many kinase ATP-binding pockets, ideal for solubilizing groups or warheads.

Divergent Synthesis Pathway

The following diagram illustrates how a single pyrazole-4-carbaldehyde intermediate serves as a precursor for three distinct classes of bioactive molecules.

PyrazoleDivergence Aldehyde Pyrazole-4-Carbaldehyde (Core Intermediate) Acrylamide Acrylamides (Covalent Kinase Inhibitors) Aldehyde->Acrylamide Doebner-Knoevenagel (Malonic Acid) SchiffBase Schiff Bases / Amines (Reductive Amination) Aldehyde->SchiffBase R-NH2, NaBH(OAc)3 Fused Fused Pyranopyrazoles (Multicomponent Reactions) Aldehyde->Fused Malononitrile, Active Methylene

Figure 1: Divergent synthesis from the pyrazole-4-carbaldehyde core.

Core Methodology: The Vilsmeier-Haack Protocol

The Vilsmeier-Haack (VH) reaction remains the gold standard for introducing the formyl group at the C4 position of 1,3-disubstituted pyrazoles due to its high regioselectivity and reliability.

Mechanism & Causality

The reaction utilizes Phosphorus Oxychloride (


)  and Dimethylformamide (DMF)  to generate the electrophilic Vilsmeier reagent (chloroiminium ion).
  • Why C4? The pyrazole ring is electron-rich. The N1-substituent directs electron density. Positions 3 and 5 are typically blocked or less reactive sterically. The C4 position is the nucleophilic "sweet spot."

  • Critical Control Point: Temperature control during the addition of

    
     to DMF is vital. Exotherms can degrade the reagent.
    
Optimized Experimental Protocol

Target: 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

Reagents:

  • 1-(4-fluorophenyl)-3-methyl-1H-pyrazole (1.0 equiv)

  • 
     (3.0 equiv)
    
  • DMF (5.0 equiv)

  • Solvent: Anhydrous DMF (acts as both reagent and solvent)

Step-by-Step Methodology:

  • Reagent Formation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (5.0 equiv) to 0°C using an ice-salt bath.

  • Addition: Dropwise add

    
     (3.0 equiv) over 20 minutes. Observation: The solution will turn pale yellow/orange, indicating the formation of the Vilsmeier salt. Stir for an additional 30 minutes at 0°C.
    
  • Substrate Introduction: Dissolve the starting pyrazole in a minimum volume of DMF and add it dropwise to the Vilsmeier reagent, maintaining the temperature below 5°C.

  • Cyclization/Formylation: Warm the mixture to 90°C and stir for 4–6 hours. Note: Monitoring by TLC (30% EtOAc/Hexane) is essential. The intermediate iminium salt is polar; the aldehyde forms only after hydrolysis.

  • Hydrolysis (Critical Step): Cool the reaction mixture to room temperature. Pour slowly onto crushed ice buffered with sodium acetate (to prevent acid-catalyzed decomposition).

  • Workup: Neutralize to pH 7-8 with saturated

    
    . Extract with Ethyl Acetate (3x). Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography.

Yield Expectation: 85–92%

Solving the Regioselectivity Challenge

A common failure mode in pyrazole synthesis involves the formation of regioisomeric mixtures (N1-substitution) during the initial ring closure of hydrazines with 1,3-diketones.

The Fluorinated Solvent Solution

Recent studies indicate that using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can dramatically enhance regioselectivity.

  • Mechanism: These solvents act as hydrogen-bond donors, activating the carbonyl of the 1,3-diketone and stabilizing specific transition states that favor the desired isomer (often the more sterically hindered one).

Data Comparison: Regioselectivity in Cyclization

Solvent Conditions Ratio (Isomer A : Isomer B) Yield
Ethanol (Standard) Reflux, 4h 60 : 40 72%
TFE (Optimized) Reflux, 2h 95 : 5 88%

| Acetic Acid | 80°C, 3h | 75 : 25 | 65% |

Data synthesized from recent methodological reviews [1].

Green & Alternative Synthetic Routes

For laboratories prioritizing sustainability or lacking handling facilities for corrosive


, alternative routes exist.
Method B: Oxidation of Methyl Pyrazoles

Instead of formylating a hydrogen at C4, one can oxidize a pre-existing methyl group.

  • Reagents: Ceric Ammonium Nitrate (CAN) or TEMPO/Bleach.

  • Pros: Avoids hazardous phosphorus waste.

  • Cons: Requires a 4-methyl pyrazole precursor; risk of over-oxidation to carboxylic acid.

Method C: Multicomponent Reactions (MCR)

One-pot synthesis of fused pyrazole systems (e.g., pyranopyrazoles) directly from aldehydes, malononitrile, and hydrazine. This bypasses the isolation of the pyrazole-aldehyde intermediate, useful for rapid library generation [2].

Technical Workflow: From Precursor to Drug Candidate

The following Graphviz diagram details the decision tree for synthesizing a covalent kinase inhibitor starting from raw materials.

SynthesisWorkflow Start Raw Materials: Ar-NHNH2 + 1,3-Diketone Cyclization Step 1: Cyclization (Solvent: TFE for Regiocontrol) Start->Cyclization IsomerCheck QC: Regioisomer Check (1H NMR / NOE) Cyclization->IsomerCheck IsomerCheck->Start Mixture (Optimize) VH_Rxn Step 2: Vilsmeier-Haack (POCl3/DMF, 90°C) IsomerCheck->VH_Rxn Pure Isomer Aldehyde Intermediate: Pyrazole-4-CHO VH_Rxn->Aldehyde Funct Step 3: Functionalization (e.g., Doebner Condensation) Aldehyde->Funct Final Target: Covalent Inhibitor Funct->Final

Figure 2: Optimized workflow for synthesizing covalent inhibitors via pyrazole intermediates.

References

  • Improved Regioselectivity in Pyrazole Formation: Detailed analysis of fluorinated solvents (TFE/HFIP) in controlling N-methylation and cyclization ratios. Source:

  • Green Synthesis of Pyrazoles: Review of aqueous and catalyst-free multicomponent reactions for fused pyrazole systems. Source:

  • Vilsmeier-Haack Reaction on Hydrazones: Protocols for converting hydrazones to 4-formylpyrazoles. Source:

  • Pyrazole-based Anticancer Agents: Review of pyrazole derivatives in oncology, highlighting the aldehyde as a key intermediate for PI3K and tubulin inhibitors. Source:

Protocols & Analytical Methods

Method

High-Fidelity Synthesis of Kinase Inhibitors Utilizing Pyrazole-Alkyne Linkers

Executive Summary & Strategic Rationale In the landscape of kinase inhibitor discovery, the pyrazole ring stands as a "privileged scaffold," ubiquitously used to mimic the adenine ring of ATP and form critical hydrogen b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the landscape of kinase inhibitor discovery, the pyrazole ring stands as a "privileged scaffold," ubiquitously used to mimic the adenine ring of ATP and form critical hydrogen bonds with the kinase hinge region (e.g., Ruxolitinib, Crizotinib). However, the efficacy of a kinase inhibitor is rarely defined by the hinge binder alone; it is the linker extending into the solvent-exposed region or hydrophobic back-pocket that dictates selectivity and physicochemical properties.

This guide details the synthesis of kinase inhibitors using alkyne linkers attached to pyrazole cores. The alkyne moiety serves a dual strategic purpose:

  • Structural Rigidity: It acts as a linear, rigid spacer (

    
    -hybridized) that projects functional groups deep into specific pockets without the entropic penalty of flexible alkyl chains.
    
  • Synthetic Divergence: It functions as a "click-ready" handle (via CuAAC) or a precursor for macrocyclization, allowing for the rapid generation of compound libraries from a single advanced intermediate.

Synthetic Workflow Visualization

The following diagram outlines the modular assembly of these inhibitors, moving from the core scaffold to the divergent library assembly.

SyntheticWorkflow Start Starting Material (Hydrazine + 1,3-Dicarbonyl) Core Pyrazole Core (Hinge Binder) Start->Core Cyclocondensation Iodo 4-Iodopyrazole (Activated Scaffold) Core->Iodo Regioselective Iodination (NIS or I2/CAN) Sono Sonogashira Coupling (Linker Installation) Iodo->Sono Pd(PPh3)2Cl2 / CuI Terminal Alkyne Alkyne Pyrazole-Alkyne Intermediate Sono->Alkyne Deprotection (if TMS) Lib Library Generation (Click/Reduction/Cyclization) Alkyne->Lib Divergent Synthesis

Figure 1: Modular workflow for assembling pyrazole-alkyne kinase inhibitors. The process prioritizes the generation of a stable 4-iodo intermediate followed by palladium-catalyzed linker installation.

Phase I: Construction of the Activated Core (4-Iodopyrazole)

Direct functionalization of the pyrazole C4 position is the industry standard for vectoring substituents towards the solvent front. While 4-iodopyrazoles are commercially available, in-house synthesis allows for the introduction of proprietary substituents at R1/R3/R5 prior to activation.

Protocol A: Regioselective Iodination

Objective: Synthesize 4-iodo-1H-pyrazole with >95% regioselectivity at C4.

Mechanism: Electrophilic aromatic substitution. The C4 position is the most electron-rich and nucleophilic site on the pyrazole ring.

Reagents:

  • Substituted Pyrazole substrate (1.0 equiv)[1][2]

  • N-Iodosuccinimide (NIS) (1.1 equiv)

  • Acetonitrile (ACN) or DMF (0.2 M concentration)

  • TFA (0.1 equiv) - Optional catalyst for deactivated pyrazoles

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with the pyrazole substrate and ACN. Stir until fully dissolved.

  • Addition: Add NIS portion-wise over 15 minutes at

    
     (ice bath) to prevent exotherms and over-iodination.
    
  • Reaction: Allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.

    • Checkpoint: Monitor by LC-MS.[3] The product should show a mass shift of +126 Da (

      
      ).
      
  • Quench: Pour the reaction mixture into a 10%

    
     (sodium thiosulfate) aqueous solution. This reduces unreacted iodine species (indicated by the disappearance of yellow/brown color).
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Hexane/EtOAc or purify via silica flash chromatography (typically 0-50% EtOAc in Hexanes).

Data: Comparison of Iodination Methods

MethodReagentsYieldRegioselectivityNotes
Standard (Recommended) NIS, ACN, RT85-95%High (C4)Cleanest workup; mild conditions.
Oxidative

, CAN, ACN, Reflux
80-90%High (C4)Good for electron-deficient pyrazoles [1].
Green

,

, Water
60-80%ModerateSlower; sustainable but variable yields.
Lithiation n-BuLi,

, THF, -78°C
VariableC5 Caution: Directs to C5, not C4. Use only if C5-linker is desired [2].

Phase II: The Linker Installation (Sonogashira Coupling)

This is the critical step. The Sonogashira coupling connects the


 carbon of the pyrazole to the 

carbon of the alkyne.
Critical Considerations (E-E-A-T)
  • The "Glaser" Trap: In the presence of Copper(I) and Oxygen, terminal alkynes homocouple to form diynes (Glaser coupling). Strict deoxygenation is non-negotiable.

  • Protecting Groups: Free N-H pyrazoles can poison the Pd catalyst or lead to N-alkynylation. Protect the pyrazole nitrogen (e.g., THP, SEM, or Boc) before coupling if yields are low (<50%).

Protocol B: Optimized Sonogashira Coupling

Objective: Install the alkyne linker at the C4 position.

Reagents:

  • 4-Iodopyrazole intermediate (1.0 equiv)

  • Terminal Alkyne (e.g., Trimethylsilylacetylene or Propargyl alcohol) (1.2 equiv)

  • Catalyst:

    
     (0.05 equiv / 5 mol%)
    
  • Co-Catalyst: CuI (0.02 equiv / 2 mol%)

  • Base: Triethylamine (

    
    ) or DIPEA (3.0 equiv)
    
  • Solvent: DMF or THF (anhydrous, degassed)

Step-by-Step Methodology:

  • Degassing (Crucial): Place the solvent (DMF) and base in the reaction vessel. Sparge with Argon or Nitrogen for 15 minutes. Alternative: Use the freeze-pump-thaw method for 3 cycles.

  • Catalyst Charge: Add the 4-iodopyrazole,

    
    , and CuI under a positive pressure of Argon.
    
  • Alkyne Addition: Add the terminal alkyne via syringe.

  • Reaction: Heat the sealed vessel to

    
     for 4–12 hours.
    
    • Note: Iodides are reactive enough that some couplings proceed at RT, but heating ensures completion.

  • Workup:

    • Dilute with EtOAc.

    • Copper Removal: Wash with 10%

      
       or saturated 
      
      
      
      solution. The aqueous layer will turn blue (copper-amine complex). Repeat until the aqueous layer is clear.
    • Wash with brine, dry, and concentrate.

  • Purification: Flash chromatography.

Diagram: The Catalytic Cycle & Control Points

SonogashiraCycle cluster_warning FAILURE MODE: GLASER COUPLING Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Pd-Ar-I) Pd0->OxAdd Ar-I TransMet Transmetallation (Rate Limiting) OxAdd->TransMet Cu-Acetylide Iso Isomerization (Cis/Trans) TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 Regeneration CuCycle Copper Cycle (Cu-Acetylide Formation) CuCycle->TransMet Feeds Acetylide Diyne Diyne Byproduct CuCycle->Diyne Homocoupling Oxygen O2 Present Oxygen->CuCycle Oxidizes Cu

Figure 2: The Sonogashira catalytic cycle. Note the "Copper Cycle" input.[4] The presence of Oxygen (red path) diverts the copper acetylide toward homocoupling (Glaser), depleting the alkyne and stalling the main cycle.

Phase III: Downstream Applications

Once the Pyrazole-Alkyne motif is established, two primary pathways are available.

Pathway A: Click Chemistry (Library Generation)

The alkyne serves as a "universal adaptor." Using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), you can rapidly couple the scaffold to a library of azides (solubilizing tails, fluorophores, or PROTAC linkers).

  • Reagents:

    
     (10 mol%), Sodium Ascorbate (20 mol%), t-BuOH/H2O (1:1).
    
  • Relevance: This creates a 1,4-disubstituted 1,2,3-triazole. This ring is bioisosteric to an amide bond but metabolically stable, often improving the pharmacokinetic profile of the inhibitor [3].

Pathway B: Macrocyclization

For advanced kinase targets (e.g., BMPR2, MST3), the alkyne is often part of a long chain used to "wrap" the inhibitor back onto itself, creating a macrocycle.

  • Protocol: This usually involves a second Sonogashira or a Ring-Closing Metathesis (RCM) if the alkyne is reduced to an alkene. Macrocyclization restricts the conformational freedom of the inhibitor, significantly improving selectivity (reducing off-target binding) [4].[5]

References

  • Rodríguez-Franco, M. I., et al. "Regioselective iodination of pyrazoles using I2/CAN." Tetrahedron Letters, vol. 42, no. 5, 2001. 1

  • BenchChem Application Note. "Exercise in 1-aryl-3-CF3-1H-pyrazoles: Regioselective synthesis of 4-/5-iodides." BenchChem Protocols, 2025.[2][6][7] 1

  • Rao, V., et al. "Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry." Organic & Biomolecular Chemistry, 2025. 3

  • Lücking, U., et al. "Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3." BioRxiv, 2023. 5[8]

  • Organic Chemistry Portal. "Sonogashira Coupling: Mechanism and Protocols." Organic Chemistry Portal, 2023. 9

Sources

Application

Application Note: Knoevenagel Condensation of Pyrazole-Alkyne-Benzaldehydes

Abstract & Scientific Context The Knoevenagel condensation is a cornerstone reaction in the synthesis of electrophilic alkenes, serving as a critical entry point for generating pharmacologically active heterocycles.[1] T...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

The Knoevenagel condensation is a cornerstone reaction in the synthesis of electrophilic alkenes, serving as a critical entry point for generating pharmacologically active heterocycles.[1] This guide focuses on a specialized subclass of substrates: Pyrazole-Alkyne-Benzaldehydes .

These substrates are unique because they combine three distinct reactive functionalities:

  • Pyrazole Core: A privileged scaffold in kinase inhibitors (e.g., crizotinib, ruxolitinib).

  • Aldehyde: The electrophilic site for condensation.

  • Alkyne Handle: A bio-orthogonal group allowing for subsequent "Click" chemistry (CuAAC) or intramolecular cyclization to form fused chromeno-pyrazole systems.

This protocol addresses the specific challenges of these substrates, particularly the need to preserve the alkyne integrity while overcoming the steric hindrance often presented by the bulky pyrazole substituents.

Chemical Mechanism & Pathway

The reaction proceeds via a base-catalyzed nucleophilic addition-elimination sequence.[2] Unlike simple benzaldehydes, the pyrazole moiety can act as an electron-donating group (EDG) or electron-withdrawing group (EWG) depending on its substitution pattern, significantly altering the electrophilicity of the carbonyl carbon.

Key Mechanistic Steps:

  • Deprotonation: The base removes a proton from the active methylene compound (e.g., malononitrile).

  • Nucleophilic Attack: The resulting enolate attacks the aldehyde carbonyl.

  • Dehydration: Spontaneous elimination of water yields the

    
    -unsaturated product.[2]
    
Pathway Visualization

Knoevenagel_Mechanism Base Base Catalyst (Piperidine/DABCO) ActiveMethylene Active Methylene (Malononitrile) Base->ActiveMethylene Deprotonation Enolate Carbanion/Enolate ActiveMethylene->Enolate Intermediate Alkoxide Intermediate Enolate->Intermediate Nucleophilic Attack on CHO Substrate Pyrazole-Alkyne-CHO Substrate->Intermediate Product Benzylidene Product (Michael Acceptor) Intermediate->Product E1cB Elimination Water H2O (Byproduct) Intermediate->Water -H2O

Figure 1: Mechanistic flow of the base-catalyzed Knoevenagel condensation.

Experimental Protocols

Protocol A: Standard Solution-Phase Synthesis (High Purity)

Best for: Initial scale-up and substrates with sensitive alkyne groups prone to polymerization.

Reagents:

  • Substrate: 1,3-Diphenyl-4-formyl-pyrazole derivative (1.0 mmol)

  • Active Methylene: Malononitrile (1.1 mmol)

  • Solvent: Ethanol (Absolute, 5 mL)

  • Catalyst: Piperidine (0.1 mmol, 10 mol%)

Step-by-Step Workflow:

  • Dissolution: In a 25 mL round-bottom flask, dissolve the pyrazole-aldehyde in ethanol. Sonicate if necessary to ensure full solubility.

  • Addition: Add malononitrile followed by the dropwise addition of piperidine.

  • Reaction: Stir at Room Temperature (25°C) .

    • Note: Heating is rarely required for malononitrile. If using ethyl cyanoacetate, reflux at 70°C may be needed.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). The alkyne functionality is stable under these mild basic conditions.

  • Workup: Upon completion (typically 15-30 mins), the product often precipitates.

    • If precipitate forms: Filter and wash with cold ethanol.

    • If no precipitate: Pour mixture into ice-water (20 mL) to induce crystallization.

  • Purification: Recrystallize from hot ethanol. Avoid column chromatography if possible to prevent alkyne degradation on acidic silica.

Protocol B: Green Aqueous/Catalytic Synthesis

Best for: High-throughput screening and environmental compliance.

Reagents:

  • Catalyst: Ammonium Carbonate ((NH₄)₂CO₃) (20 mol%)[1][3]

  • Solvent: Water:Ethanol (1:1 v/v)[1][3]

Step-by-Step Workflow:

  • Mix: Combine aldehyde (1.0 mmol) and malononitrile (1.0 mmol) in 10 mL of 1:1 Water:Ethanol.

  • Catalyze: Add ammonium carbonate (0.2 mmol).

  • Energy Input:

    • Method A (Standard): Reflux for 45-60 minutes.

    • Method B (Ultrasonic - Recommended): Sonicate at 40-50°C for 10-15 minutes.

  • Isolation: The product precipitates out of the aqueous medium. Filter, wash with water, and dry.

Workflow Diagram

Experimental_Workflow Start Start: Reagent Prep Mix Mix Aldehyde + Malononitrile Solvent: EtOH or H2O:EtOH Start->Mix Cat Add Catalyst (Piperidine or (NH4)2CO3) Mix->Cat React Reaction Phase (Stir RT or Sonicate) Cat->React Check TLC Check (Disappearance of Aldehyde) React->Check Check->React Incomplete Workup Precipitation/Filtration Check->Workup Complete Pure Final Product (Recrystallized) Workup->Pure

Figure 2: Operational workflow for Protocol A and B.

Critical Data & Optimization

Solvent & Catalyst Screening Data

The following data summarizes the optimization for 1-phenyl-3-(prop-2-yn-1-yloxy)-1H-pyrazole-4-carbaldehyde .

EntrySolventCatalystTemp (°C)Time (min)Yield (%)Notes
1EthanolNoneReflux120<10No reaction without base
2EthanolPiperidineRT2092 Standard Protocol
3Water(NH₄)₂CO₃Reflux6045Poor solubility
4H₂O:EtOH (1:1)(NH₄)₂CO₃Reflux4588Green Protocol
5H₂O:EtOH (1:1)(NH₄)₂CO₃Sonicate1094 Best Efficiency
Troubleshooting Guide
  • Issue: Low Yield.

    • Cause: Steric hindrance from the pyrazole 1,3-substituents.

    • Solution: Switch to Protocol B (Sonication) to improve mass transfer.

  • Issue: Alkyne Degradation.

    • Cause: Use of strong bases (e.g., NaOH, KOH) or high heat can cause alkyne-allene isomerization.

    • Solution: Stick to weak organic bases (Piperidine, DABCO) and keep T < 50°C.

  • Issue: Product Oiling Out.

    • Cause: Product is too soluble in ethanol.

    • Solution: Add dropwise water until turbidity persists, then cool to 4°C.

References

  • Green Chemistry Approach: Thore, S. N., et al. "A Simple, Expeditious and Green Process for Knoevenagel Condensation of Pyrazole Aldehydes." European Chemical Bulletin, 2017, 6(2), 69-72.[1]

  • Pyranopyrazole Synthesis: Zainali, et al. "Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts." Molecules, 2022.[4][5][6]

  • General Mechanism: "Knoevenagel Condensation."[1][2][7][8] Organic Chemistry Portal.

  • Catalytic Efficiency: Mandhane, P. G., et al. "Ammonium Carbonate: A Green Catalyst for Knoevenagel Condensation."[1][3] Tetrahedron Letters, 2010.

Sources

Method

Functionalization of Pyrazole Aldehydes via Click Chemistry: An Application and Protocol Guide for Researchers

Introduction: The Pyrazole Scaffold and the Power of Click Chemistry The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science.[1][2] This five-membered heterocyclic motif is a "privileged scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold and the Power of Click Chemistry

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science.[1][2] This five-membered heterocyclic motif is a "privileged scaffold," meaning it is a recurring structural feature in a multitude of biologically active compounds.[3] Pyrazole derivatives are integral to numerous FDA-approved drugs, exhibiting a wide spectrum of pharmacological activities including anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties.[1][4][5] The aldehyde functional group on a pyrazole ring serves as a versatile synthetic handle, allowing for a diverse range of chemical transformations to generate novel molecular entities.

"Click chemistry," a concept introduced by K.B. Sharpless, provides a powerful set of reactions for the efficient and specific covalent linking of molecular building blocks.[6] These reactions are characterized by high yields, stereospecificity, and tolerance to a wide range of functional groups, often proceeding under mild, aqueous conditions.[6] This makes click chemistry an ideal strategy for the late-stage functionalization of complex molecules, such as in drug discovery and bioconjugation.

This guide provides detailed protocols for the functionalization of pyrazole aldehydes using two of the most prominent click reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We will first detail the preparation of pyrazole aldehydes bearing the necessary "click handles" – an azide or a terminal alkyne. Subsequently, we will provide step-by-step protocols for the click reactions themselves, offering researchers a practical guide to harnessing this powerful combination of a privileged scaffold and a robust ligation chemistry.

Part 1: Preparation of "Clickable" Pyrazole Aldehyde Scaffolds

To utilize click chemistry, the pyrazole aldehyde must first be equipped with either an azide or a terminal alkyne functionality. The following protocols provide experimentally grounded methods for achieving this.

Protocol 1A: Synthesis of an Azido-Pyrazole Aldehyde

This protocol is based on the nucleophilic substitution of a chloro-pyrazole aldehyde with sodium azide. The starting material, 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde, can be synthesized from the corresponding pyrazolone via a Vilsmeier-Haack reaction.[7][8]

Experimental Protocol: Synthesis of 5-azido-1,3-diphenyl-1H-pyrazole-4-carbaldehyde

  • Materials:

    • 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde

    • Sodium azide (NaN₃)

    • Dimethylformamide (DMF)

    • Deionized water

    • Standard laboratory glassware

    • Magnetic stirrer with heating capabilities

  • Procedure:

    • In a round-bottom flask, dissolve 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in DMF.

    • Add sodium azide (1.5 eq) to the solution.

    • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into a beaker of cold deionized water to precipitate the product.

    • Collect the solid product by filtration.

    • Wash the solid with deionized water to remove any residual DMF and inorganic salts.

    • Dry the product under vacuum to yield 5-azido-1,3-diphenyl-1H-pyrazole-4-carbaldehyde.

  • Causality and Insights:

    • The use of DMF as a solvent is crucial as it is a polar aprotic solvent that readily dissolves both the pyrazole starting material and the sodium azide, facilitating the SNAr reaction.

    • A slight excess of sodium azide is used to drive the reaction to completion.

    • Precipitation in water is an effective method for isolating the organic product from the water-soluble byproducts.

Protocol 1B: Synthesis of an Alkynyl-Pyrazole Aldehyde via Sonogashira Coupling

This protocol details the introduction of a terminal alkyne onto a pyrazole aldehyde scaffold using a Sonogashira cross-coupling reaction.[9][10] This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[9] The starting material for this protocol is a halo-substituted pyrazole aldehyde, such as 3-iodo-1-phenyl-1H-pyrazole-4-carbaldehyde.

Experimental Protocol: Synthesis of 3-ethynyl-1-phenyl-1H-pyrazole-4-carbaldehyde

  • Materials:

    • 3-iodo-1-phenyl-1H-pyrazole-4-carbaldehyde

    • Ethynyltrimethylsilane (TMS-acetylene)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

    • Copper(I) iodide (CuI)

    • Triethylamine (TEA)

    • Tetrahydrofuran (THF), anhydrous

    • Tetrabutylammonium fluoride (TBAF) solution (1M in THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

  • Procedure:

    • To a Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-iodo-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

    • Add anhydrous THF and triethylamine to the flask.

    • Add ethynyltrimethylsilane (1.2 eq) dropwise to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC.

    • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the TMS-protected alkynyl pyrazole aldehyde.

    • For the deprotection of the TMS group, dissolve the purified product in THF.

    • Add TBAF solution (1.1 eq) dropwise at 0 °C.

    • Stir the reaction at room temperature for 1-2 hours.

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the terminal alkyne, 3-ethynyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

  • Causality and Insights:

    • The Sonogashira reaction requires an inert atmosphere to prevent the oxidation of the palladium(0) catalyst.[11]

    • Triethylamine acts as both a solvent and a base to neutralize the hydrogen halide formed during the reaction.[11]

    • TMS-acetylene is used as the alkyne source because the TMS group protects the terminal alkyne, preventing self-coupling, and is easily removed post-reaction.

    • TBAF is a standard reagent for the selective cleavage of silicon-carbon bonds.

Part 2: Functionalization of Pyrazole Aldehydes via Click Chemistry

With the "clickable" pyrazole aldehydes in hand, we can now proceed with the functionalization using either CuAAC or SPAAC.

Protocol 2A: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly reliable method for forming a 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide.[12] The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.[13]

Experimental Protocol: CuAAC Reaction of Azido-Pyrazole Aldehyde with a Terminal Alkyne

  • Materials:

    • 5-azido-1,3-diphenyl-1H-pyrazole-4-carbaldehyde (from Protocol 1A)

    • A terminal alkyne of choice (e.g., phenylacetylene)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

    • Sodium ascorbate

    • tert-Butanol

    • Deionized water

    • Standard laboratory glassware

    • Magnetic stirrer

  • Procedure:

    • In a vial, dissolve the azido-pyrazole aldehyde (1.0 eq) and the terminal alkyne (1.1 eq) in a 1:1 mixture of tert-butanol and deionized water.

    • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in deionized water.

    • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in deionized water.

    • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

    • Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours and can be monitored by TLC.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired pyrazole-triazole product.

  • Causality and Insights:

    • The use of a t-butanol/water solvent system is common for CuAAC as it can dissolve a wide range of organic substrates while being compatible with the aqueous catalyst system.[12]

    • Sodium ascorbate is a biocompatible reducing agent that maintains the copper in its active Cu(I) oxidation state.[12][13]

    • The reaction is typically rapid and clean, often requiring minimal purification.

Protocol 2B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne to react with an azide.[14] The release of ring strain provides the driving force for the reaction, making it bioorthogonal as it does not require a cytotoxic copper catalyst.[14][15]

Experimental Protocol: SPAAC Reaction of Azido-Pyrazole Aldehyde with a Cyclooctyne

  • Materials:

    • 5-azido-1,3-diphenyl-1H-pyrazole-4-carbaldehyde (from Protocol 1A)

    • A cyclooctyne derivative (e.g., dibenzocyclooctyne-amine, DBCO-amine)

    • Acetonitrile or a mixture of acetonitrile and water

    • Standard laboratory glassware

    • Magnetic stirrer

  • Procedure:

    • Dissolve the azido-pyrazole aldehyde (1.0 eq) in the chosen solvent in a reaction vial.

    • Add the cyclooctyne derivative (1.0-1.2 eq) to the solution.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC or LC-MS. SPAAC reactions are generally slower than CuAAC, and may require several hours to overnight for completion.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography to isolate the functionalized pyrazole-triazole.

  • Causality and Insights:

    • The choice of solvent depends on the solubility of the reactants. Acetonitrile and its aqueous mixtures are common choices.

    • No catalyst is required for SPAAC, which simplifies the reaction setup and purification.[16][17]

    • The reaction rate is highly dependent on the specific cyclooctyne used, with more strained derivatives reacting faster.[17]

Data Presentation and Comparison

ReactionCatalystTypical SolventsTemperatureReaction TimeKey Advantage
CuAAC Cu(I) source (e.g., CuSO₄/NaAsc)t-BuOH/H₂O, DMF, DMSORoom Temp.1-12 hFast reaction rates and high yields.[6]
SPAAC NoneAcetonitrile, H₂O, DMSORoom Temp.2-24 hBioorthogonal, no cytotoxic copper catalyst.[14]

Applications of Functionalized Pyrazoles

The pyrazole-triazole conjugates synthesized via these click chemistry protocols are of significant interest in several fields:

  • Drug Discovery: The triazole linker is not just a passive connector; it can form hydrogen bonds and other interactions with biological targets, thus influencing the pharmacological profile of the molecule.[18][19][20] The functionalization of pyrazole aldehydes allows for the rapid generation of libraries of compounds for screening against various diseases, including cancer and infectious diseases.[18][19]

  • Ligand Design for Materials Science: Pyrazole and triazole moieties are excellent ligands for metal coordination.[21][22] The combination of these two heterocycles can lead to the formation of novel coordination polymers, metal-organic frameworks (MOFs), and catalysts with unique electronic and structural properties.[21]

  • Bioconjugation and Chemical Biology: The bioorthogonality of SPAAC, in particular, allows for the labeling of pyrazole-containing probes to biomolecules in living systems without disrupting their natural functions. This is invaluable for studying biological processes and for the development of targeted therapeutics.

Visualizations

Overall Workflow

G cluster_0 Preparation of 'Clickable' Pyrazoles cluster_1 Click Chemistry Functionalization start Pyrazole Aldehyde azido_pyrazole Azido-Pyrazole Aldehyde start->azido_pyrazole Protocol 1A alkynyl_pyrazole Alkynyl-Pyrazole Aldehyde start->alkynyl_pyrazole Protocol 1B product Functionalized Pyrazole-Triazole azido_pyrazole->product CuAAC / SPAAC alkynyl_pyrazole->product CuAAC azide_partner Alkyne Partner azide_partner->product alkyne_partner Azide Partner alkyne_partner->product

Caption: Workflow for the functionalization of pyrazole aldehydes via click chemistry.

Click Reaction Schemes

G cluster_cunc CuAAC Reaction cluster_spaac SPAAC Reaction Pyrazole-N3 Pyrazole-N₃ Triazole Pyrazole-Triazole-R Pyrazole-N3->Triazole Alkyne R-C≡CH Alkyne->Triazole Catalyst Cu(I) NaAsc, tBuOH/H₂O Pyrazole-N3_spaac Pyrazole-N₃ Triazole_spaac Pyrazole-Triazole-Cyclooctyne Pyrazole-N3_spaac->Triazole_spaac Cyclooctyne Cyclooctyne Cyclooctyne->Triazole_spaac Conditions Solvent Room Temp.

Caption: Schematic of CuAAC and SPAAC reactions for pyrazole functionalization.

References

  • Bhola, Y., Naliapara, A., Modi, J., & Naliapara, Y. (2019). Synthesis and biological activity of pyrazole and 1,2,3-triazole containing heterocyclic compounds. World Scientific News, 117, 29-43. [Link]

  • ACS Omega. (2023). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega. [Link]

  • PubMed. (2022). Synthesis and Biological Activity Evaluation of Pyrazole-1,2,4-triazole Hybrids: A Computer-aided Docking Studies. PubMed. [Link]

  • PubMed. (2016). Synthesis and bioactivity of pyrazole and triazole derivatives as potential PDE4 inhibitors. PubMed. [Link]

  • MDPI. (2023). Pyrazolo[5,1-c][18][20][21]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. MDPI. [Link]

  • MDPI. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

  • ResearchGate. (2022). Triazoles and tetrazoles: Prime ligands to generate remarkable coordination materials. ResearchGate. [Link]

  • Semantic Scholar. (2020). Synthesis, Biological Activity, and Molecular Modeling Studies of Pyrazole and Triazole Derivatives as Selective COX-2 Inhibitors. Semantic Scholar. [Link]

  • Open Access Journals - Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Open Access Journals - Research and Reviews. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • ResearchGate. (2023). Coordination Complexes and Polymers of Novel Hybrid Tetrazole‐Triazole‐Pyrazole Ligands: Synthesis, Structural Characterization, and Biological Evaluation. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. [Link]

  • Arkat USA. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkat USA. [Link]

  • ScienceDirect. (2023). Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2. ScienceDirect. [Link]

  • ResearchGate. (2010). ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. ResearchGate. [Link]

  • The Royal Society of Chemistry. (2021). SPAAC iClick: Progress Towards a Bioorthogonal Reaction Incorporating Metal Ions. The Royal Society of Chemistry. [Link]

  • AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. AxisPharm. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • PMC. (2016). Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. PMC. [Link]

  • Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Jena Bioscience. [Link]

  • ResearchGate. (2023). What is the future of click chemistry in drug discovery and development?. ResearchGate. [Link]

  • Journal of Education for Pure Science. (2021). Synthesis of Some Imine, From Pyrazole -1- Carbaldehyde Compound. Journal of Education for Pure Science. [Link]

  • Semantic Scholar. (2017). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Semantic Scholar. [Link]

  • ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

  • E-Journal of Chemistry. (2010). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. E-Journal of Chemistry. [Link]

  • PMC. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. [Link]

  • Pendidikan Kimia. (2015). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Pendidikan Kimia. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2021). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • ResearchGate. (2015). Synthesis and reactions of pyrazole-4-carbaldehydes. ResearchGate. [Link]

  • Journal of Advanced Scientific Research. (2021). Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43. Journal of Advanced Scientific Research. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Alkyne Linker Integrity in Aldehyde Synthesis

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the chemoselective synthesis of aldehyd...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the chemoselective synthesis of aldehydes in molecules containing sensitive alkyne linkers. The inherent reactivity of the carbon-carbon triple bond presents a significant hurdle when a neighboring primary alcohol must be oxidized. This resource provides in-depth, field-proven insights and troubleshooting strategies to preserve the integrity of your alkyne moiety while achieving high-yield aldehyde synthesis.

Frequently Asked Questions (FAQs)
Q1: I'm observing a complex product mixture and low yield of my desired aldehyde. What could be happening to my alkyne linker?

The alkyne functional group, while generally stable, can be susceptible to several degradation pathways under oxidative conditions, especially if the chosen method is not sufficiently mild or if reaction conditions are not rigorously controlled. Powerful oxidizing agents can lead to oxidative cleavage of the triple bond, yielding carboxylic acids or ketones.[1] Furthermore, if your reaction conditions are acidic or involve aqueous workups with certain reagents, you might be promoting the hydration of the alkyne to a ketone, which can then undergo further reactions.[2][3]

Q2: Are common chromium-based reagents like Pyridinium Chlorochromate (PCC) or Jones reagent suitable for oxidizing an alcohol in the presence of an alkyne?

While PCC is considered a milder chromium reagent capable of oxidizing primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid, its use in molecules with sensitive functional groups like alkynes can be risky.[4][5] Stronger chromium oxidants, such as Jones reagent (CrO₃ in aqueous acetone/H₂SO₄), are highly aggressive and should be avoided as they will likely lead to oxidative cleavage of the alkyne.[5] Modern, non-metal-based methods are generally preferred for their superior chemoselectivity and milder reaction conditions.[6][7][8]

Q3: When is it necessary to protect the alkyne functional group before proceeding with the oxidation?

Protection of the alkyne is a crucial strategic consideration, particularly for terminal alkynes. The acidic proton of a terminal alkyne can interfere with many chemical transformations, including those involving basic or organometallic reagents.[9][10] If your synthetic route involves strong bases or nucleophiles prior to the oxidation step, protecting the alkyne is essential.[11] The most common and reliable protecting groups for terminal alkynes are trialkylsilyl groups, such as trimethylsilyl (TMS), triethylsilyl (TES), or the bulkier tert-butyldimethylsilyl (TBDMS).[10][12][13] These groups are readily installed and can be selectively removed under mild conditions that won't affect the newly formed aldehyde.[11][13] For internal alkynes, protection is generally not necessary as they lack the acidic proton and are less reactive towards many oxidants.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a problem-cause-solution format.

Problem 1: Significant formation of a ketone instead of the desired aldehyde.
  • Probable Cause: You are likely experiencing hydration of your terminal alkyne. This occurs when water is present in the reaction, often catalyzed by trace acids or metal impurities. The initial anti-Markovnikov hydration yields an enol, which rapidly tautomerizes to the more stable aldehyde.[3][14] However, Markovnikov hydration leads to a methyl ketone.[2]

  • Solution:

    • Strictly Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

    • Reagent Selection: The hydroboration-oxidation of a terminal alkyne is a classic method for producing aldehydes via an anti-Markovnikov hydration pathway.[2][3][15] Using a bulky borane reagent like disiamylborane or 9-BBN prevents addition across the second pi-bond.[2]

    • Alternative Routes: Consider synthesizing the aldehyde from a different precursor if alkyne hydration is persistent. For example, the partial reduction of an ester or acid chloride using a reagent like diisobutylaluminum hydride (DIBAL-H) at low temperatures is an effective method.[4]

Problem 2: The reaction yields the carboxylic acid (over-oxidation) instead of the aldehyde.
  • Probable Cause: The oxidizing agent is too strong or the reaction conditions are not mild enough. Many reagents capable of forming aldehydes will continue to oxidize them to carboxylic acids if water is present.[5]

  • Solution:

    • Switch to a Dedicated Mild Oxidant: Employ reagents specifically known to stop at the aldehyde stage. The most reliable choices for sensitive substrates are:

      • Dess-Martin Periodinane (DMP): Operates under neutral, mild conditions and has a high tolerance for various functional groups, including alkynes.[7][16]

      • Swern Oxidation: Uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures (-78 °C). It is highly effective and stops cleanly at the aldehyde.[6][17][18][19]

      • Parikh-Doering Oxidation: A variation of the Swern oxidation that uses the SO₃•pyridine complex to activate DMSO. It can often be run at higher temperatures (0 °C to room temperature) than the Swern oxidation.[20][21][22]

    • TEMPO-Catalyzed Systems: (2,2,6,6-Tetrachloro-1-piperidinyloxy) radical (TEMPO) catalyzed oxidations, often using a co-oxidant like bleach or with a copper catalyst and air, are exceptionally mild and chemoselective for primary alcohols.[23][24][25][26]

Problem 3: The reaction mixture turns black, and I isolate palladium black and alkyne homocoupling products.
  • Probable Cause: This is a common issue if the alcohol precursor was synthesized via a Sonogashira coupling and not purified meticulously.[27] Residual palladium catalyst can decompose under oxidative conditions, forming palladium black.[27] If copper(I) from the Sonogashira co-catalyst is also present, aerobic oxidation conditions will promote the unwanted Glaser homocoupling of your alkyne.[27]

  • Solution:

    • Rigorous Purification: The alcohol intermediate must be thoroughly purified after the Sonogashira coupling to remove all traces of palladium and copper catalysts. Column chromatography is essential.

    • Inert Atmosphere: Perform the subsequent oxidation under a strictly inert atmosphere (Argon or Nitrogen) to prevent both catalyst decomposition and aerobic homocoupling.

    • Consider Copper-Free Methods: If homocoupling is a persistent issue, investigate copper-free Sonogashira coupling protocols for the initial step.[27]

Visualized Workflow & Reagent Comparison
Decision-Making Workflow for Oxidation

The following diagram outlines a logical workflow for selecting the appropriate synthetic strategy.

Oxidation_Workflow start Start: Synthesize R-(C≡C)-CHO from R-(C≡C)-CH2OH is_terminal Is the alkyne terminal? start->is_terminal protect Protect Alkyne (e.g., TMS, TBDMS) is_terminal->protect  Yes (if route uses strong base) oxidation Select Mild Oxidation Method is_terminal->oxidation No protect->oxidation deprotect Deprotect Alkyne (e.g., TBAF, K2CO3) oxidation->deprotect If protected final_product Final Product: R-(C≡C)-CHO oxidation->final_product If unprotected terminal alkyne internal_product Final Product: R-(C≡C)-R'CHO oxidation->internal_product If internal alkyne deprotect->final_product

Caption: Decision workflow for aldehyde synthesis with alkyne linkers.

Comparison of Recommended Mild Oxidation Reagents
Reagent SystemProsConsTypical ConditionsAlkyne Compatibility
Dess-Martin Periodinane (DMP) High chemoselectivity, neutral pH, fast reaction times, simple workup.Potentially explosive, relatively high cost and molecular weight.[7][8]CH₂Cl₂, Room Temp.Excellent
Swern Oxidation Metal-free, highly reliable, stops cleanly at the aldehyde.[6][18]Requires cryogenic temps (-78 °C), produces foul-smelling dimethyl sulfide.[6][19]DMSO, (COCl)₂, Et₃N, -78 °C.[18]Excellent[28]
Parikh-Doering Oxidation Milder than Swern (0 °C to RT), less prone to side products.[20][21]May require a large excess of reagents for full conversion.[20]DMSO, SO₃•Py, i-Pr₂NEt, 0 °C to RT.Excellent
Cu(I)/TEMPO Catalysis Uses air as the terminal oxidant, very mild, catalytic amounts of reagents.[23][25]Can be sensitive to substrate, may promote alkyne homocoupling if not optimized.Cu(I) salt, TEMPO, base, MeCN, Air/O₂.[23]Very Good, but caution with terminal alkynes.[23]
Validated Experimental Protocols
Protocol 1: Oxidation of a Primary Alcohol using Dess-Martin Periodinane (DMP)

This protocol is adapted from standard procedures known for their high functional group tolerance.[8][29]

Materials:

  • Alkyne-containing primary alcohol (1.0 equiv)

  • Dess-Martin Periodinane (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve the alkyne-containing primary alcohol in anhydrous DCM (approx. 0.1 M concentration).

  • Add the Dess-Martin Periodinane in one portion at room temperature.

  • Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) (typically complete within 1-3 hours).

  • Upon completion, dilute the reaction mixture with DCM.

  • Quench the reaction by adding an equal volume of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir the biphasic mixture vigorously for 15-20 minutes until the solid byproducts dissolve.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purify the product via column chromatography on silica gel.

Protocol 2: Protection of a Terminal Alkyne using TBDMS-Cl

This protocol provides a robust method for protecting the acidic proton of a terminal alkyne.[10]

Materials:

  • Terminal alkyne (1.0 equiv)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 equiv)

  • Imidazole (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the terminal alkyne and imidazole in anhydrous DMF under an inert atmosphere.

  • Add TBDMS-Cl to the solution. The addition may be slightly exothermic.

  • Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 2-16 hours).

  • Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).

  • Combine the organic extracts, wash with water and then with brine to remove DMF and imidazole.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude TBDMS-protected alkyne can often be used directly in the next step or purified by column chromatography.

References
  • Alkynes to Aldehydes and Ketones. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Recent Progress of Protecting Groups for Terminal Alkynes. (n.d.). SIOC Journals. Retrieved from [Link]

  • Alkyne Protecting Groups. (n.d.). Scribd. Retrieved from [Link]

  • Protecting group. (2024). In Wikipedia. Retrieved from [Link]

  • Video: Alkynes to Aldehydes and Ketones: Hydroboration-Oxidation. (2023). JoVE. Retrieved from [Link]

  • Hydroboration-oxidation of alkynes. (2024). YouTube. Retrieved from [Link]

  • Silanes as Protecting Groups for Terminal Alkyne. (n.d.). Gelest Technical Library. Retrieved from [Link]

  • Ch 9: Alkynes + borane. (n.d.). University of Calgary. Retrieved from [Link]

  • Oxidative Cleavage of Alkynes. (n.d.). Fiveable. Retrieved from [Link]

  • Gulevich, A. V., Dudnik, A. S., Chernyak, N., & Gevorgyan, V. (2011). Alkynes as Synthetic Equivalents of Ketones and Aldehydes: A Hidden Entry into Carbonyl Chemistry. Aldrichimica Acta, 44(2), 39–51.
  • Synthesis of Aldehydes and Ketones. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • Methods of Preparation of Aldehydes. (n.d.). BYJU'S. Retrieved from [Link]

  • Hoover, J. M., & Stahl, S. S. (2012). Copper(I)/TEMPO catalyzed aerobic oxidation of primary alcohols to aldehydes with ambient air.
  • Aldehyde synthesis by oxidation of alcohols and rearrangements. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 19.2: Preparing Aldehydes and Ketones. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Parikh–Doering oxidation. (2024). In Wikipedia. Retrieved from [Link]

  • Scope of Sonogashira Reactions/toubleshooting reaction sequence. (2022). Reddit. Retrieved from [Link]

  • Swern Oxidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Swern Oxidation. (2019). Organic Chemistry Portal. Retrieved from [Link]

  • Hoover, J. M., & Stahl, S. S. (2012). Copper(I)/TEMPO-catalyzed aerobic oxidation of primary alcohols to aldehydes with ambient air. PubMed. Retrieved from [Link]

  • Dess-Martin periodinane, Triacetoxyperiodinane, DMP. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Parikh-Doering Oxidation. (2014). Chem-Station Int. Ed. Retrieved from [Link]

  • Dess-Martin Periodinane (DMP). (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Swern oxidation. (2024). In Wikipedia. Retrieved from [Link]

  • Bolm, C., & Fey, T. (2000). Catalytic Synthesis of Aldehydes and Ketones under Mild Conditions Using TEMPO/Oxone. Organic Letters, 2(9), 1157–1159.
  • Parikh-Doering Oxidation. (n.d.). NROChemistry. Retrieved from [Link]

  • Swern Oxidation of Alcohols | A useful alternative to PCC. (2023). YouTube. Retrieved from [Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Parikh-Doering oxidation. (2025). YouTube. Retrieved from [Link]

  • The TEMPO/Copper Catalyzed Oxidation of Primary Alcohols to Aldehydes Using Oxygen as Stoichiometric Oxidant. (2025). ResearchGate. Retrieved from [Link]

  • Preparations of aldehydes and Ketones from primary alcohols,secondary alcohols and alkynes. (2020). YouTube. Retrieved from [Link]

  • Tetraethylammonium trichloride. (2024). In Wikipedia. Retrieved from [Link]

  • Oxidation of Alcohols to Aldehydes and Ketones. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Synthesis of aldehydes by hydration of alkynes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • What are the reagents that are used in a primary alcohol to form an aldehyde?. (2017). Quora. Retrieved from [Link]

  • Parikh-Doering Oxidation. (n.d.). SynArchive. Retrieved from [Link]

  • Alcohol Oxidations. (n.d.). Wipf Group. Retrieved from [Link]

  • Dess–Martin periodinane. (2024). In Wikipedia. Retrieved from [Link]

Sources

Optimization

troubleshooting low yields in pyrazole-alkyne cross-coupling

Welcome to the Heterocycle Functionalization Technical Support Center . I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Heterocycle Functionalization Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. I specialize in difficult cross-coupling architectures for drug discovery. You are likely here because your pyrazole substrate—a privileged scaffold in kinase inhibitors—is shutting down your palladium catalyst, or your alkyne is homocoupling instead of reacting with the ring.

This guide is not a generic textbook summary. It is a troubleshooting system designed to diagnose the specific molecular interactions failing in your flask and provide a self-validating protocol to fix them.

Part 1: Diagnostic & Troubleshooting (Q&A)

Module A: The "Stalled Reaction" (Catalyst Poisoning)

Q: "I have plenty of starting material left, but the reaction stops after ~15-20% conversion. Adding more catalyst doesn't help.[1] Why?"

The Diagnosis: You are experiencing Heteroatom Catalyst Poisoning . Pyrazoles are "non-innocent" substrates. The


 nitrogen (the one with the lone pair in the 

orbital) is a potent

-donor. In standard conditions using simple ligands (like

), the pyrazole nitrogen displaces the phosphine ligand and binds tightly to the Palladium(II) center. This creates a stable, unreactive "resting state" complex, effectively removing the catalyst from the cycle [1].

The Fix:

  • Switch to Bulky Electron-Rich Ligands: You must sterically crowd the metal center to prevent nitrogen coordination.

    • Recommendation: Use XPhos or SPhos (Buchwald biaryl phosphines) or cataCXium A . These ligands are bulky enough to block the pyrazole nitrogen from binding but allow the linear alkyne to access the active site [2].

  • Protect the Nitrogen: If you cannot change the catalyst system, block the

    
     site.
    
    • Recommendation: Install a SEM (2-(Trimethylsilyl)ethoxymethyl) or THP (Tetrahydropyranyl) group. These are orthogonal to basic coupling conditions and prevent coordination [3].

Module B: The "Missing Alkyne" (Glaser Coupling)

Q: "My alkyne is fully consumed, but I see no cross-coupled product. I see a new spot that looks like a dimer."

The Diagnosis: You are suffering from Glaser-Hay Homocoupling . This is the most common failure mode in Copper-catalyzed Sonogashira reactions. In the presence of even trace Oxygen, the Copper(I) co-catalyst oxidizes the alkyne into a radical, which dimerizes (Alkyne-Alkyne) rather than undergoing transmetallation to the Palladium [4].

The Fix:

  • Go Copper-Free: Modern Pd-catalysis with active ligands (like XPhos) does not require Copper. Eliminating Cu eliminates the mechanism for homocoupling.

  • The "Slow Addition" Protocol: If you must use Copper (e.g., for cost), do not add all alkyne at once. Use a syringe pump to add the alkyne over 2 hours. This keeps the concentration of the Cu-acetylide low, statistically favoring the cross-coupling over dimerization.

Part 2: Visualizing the Failure Modes

The following diagram illustrates the two primary failure pathways (Poisoning vs. Homocoupling) and the logic flow to resolve them.

PyrazoleCoupling Start Problem: Low Yield CheckSM Check TLC/LCMS: Is Aryl Halide Consumed? Start->CheckSM No No (SM Remains) CheckSM->No Stalled Yes Yes (SM Consumed) CheckSM->Yes Reactive Poisoning Diagnosis: Catalyst Poisoning (Pyrazole N binds Pd) No->Poisoning Solution1 Solution: Use Bulky Ligands (XPhos) OR Protecting Group (SEM) Poisoning->Solution1 CheckProd Is Product Formed? Yes->CheckProd NoProd No Product (Alkyne Dimer Visible) CheckProd->NoProd Glaser Diagnosis: Glaser Homocoupling (Cu + O2 interference) NoProd->Glaser Solution2 Solution: Switch to Copper-Free Protocol (Pd-only) Glaser->Solution2

Figure 1: Diagnostic logic tree for identifying the root cause of reaction failure in pyrazole cross-couplings.

Part 3: Comparative Data & Ligand Selection

The choice of ligand is the single most critical variable in pyrazole coupling. The table below summarizes the performance of standard vs. specialized ligands based on conversion rates in heteroatom-rich environments [2, 5].

Ligand SystemCatalyst ClassCopper Required?Resistance to N-PoisoningRisk of HomocouplingRecommended Use

StandardYesLow (Fails often)High (due to Cu)Simple Aryl Iodides only.

BidentateYesModerateHighAryl Bromides, if N is protected.
XPhos / SPhos Buchwald (Biaryl)No High (Steric bulk)Zero (Cu-free)Unprotected Pyrazoles (Gold Standard).
cataCXium A AdamantylNoHighZeroDifficult, sterically hindered substrates.

Part 4: The "Gold Standard" Protocol (Copper-Free)

This protocol is designed to eliminate both catalyst poisoning (via ligand choice) and homocoupling (via Cu-free conditions). It uses a "precatalyst" system to ensure active Pd(0) generation.

Scope: Coupling of 3- or 4-halopyrazoles with terminal alkynes.

Reagents:
  • Substrate: Halo-pyrazole (1.0 equiv)

  • Alkyne: Terminal Alkyne (1.2 - 1.5 equiv)

  • Catalyst:

    
     (1-2 mol%) or 
    
    
    
  • Ligand: XPhos (2-4 mol%) (Ligand:Metal ratio 2:1)

  • Base:

    
     (2.0 - 3.0 equiv) (Inorganic base is crucial for Cu-free turnover)
    
  • Solvent: Acetonitrile (MeCN) or 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step Workflow:
  • Pre-complexation (The "Activation" Step):

    • In a glovebox or under Argon flow, add the Pd source and XPhos ligand to the reaction vial.

    • Add 1 mL of degassed solvent. Stir at RT for 5-10 minutes. Observation: The solution should change color (often yellow to orange/red), indicating the formation of the active

      
       species.
      
  • Substrate Addition:

    • Add the Halo-pyrazole,

      
      , and the remaining solvent.
      
    • Critical: Do not add the alkyne yet.

  • Degassing (Essential):

    • Even without Copper, Oxygen can oxidize the phosphine ligand. Sparge the mixture with Argon for 5-10 minutes or perform 3 cycles of Vacuum/Backfill.

  • Alkyne Addition & Heating:

    • Add the terminal alkyne via syringe.

    • Seal the vial (crimp cap or pressure tube).

    • Heat to 80–90°C . Note: Copper-free reactions possess a higher activation energy barrier than Cu-catalyzed ones; room temperature is rarely sufficient for pyrazoles [5].

  • Workup:

    • Filter through a pad of Celite to remove inorganic salts and Pd black.

    • Concentrate and purify via flash chromatography.

Part 5: Advanced Mechanism - Why Copper-Free Works

To understand why this protocol succeeds where others fail, we must visualize the catalytic cycle. In the diagram below, note how the bulky ligand (L) protects the Pd center from the pyrazole nitrogen (


) while facilitating the difficult transmetallation/deprotonation step without Copper.

CuFreeMechanism Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X Coord Alkyne Coordination (Ar-Pd-X + Alkyne) OxAdd->Coord Bulky Ligand (Prevents N-binding) Poison Catalyst Trap: N-Coordination OxAdd->Poison Low Steric Ligand Deprot Base-Mediated Deprotonation (CMD Pathway) Coord->Deprot + Cs2CO3 RedElim Reductive Elimination (Product Release) Deprot->RedElim - HX RedElim->Pd0 Cycle Repeats

Figure 2: The Copper-Free Sonogashira Cycle. Note the "Catalyst Trap" (Red) is avoided by using bulky ligands that physically block the Pyrazole Nitrogen from binding.

References

  • BenchChem. (2025).[2][3] Troubleshooting low reactivity in Sonogashira coupling reactions. Retrieved from BenchChem Technical Guides. Link

  • Gelbaum, T. (2007). Variable coordination behaviour of pyrazole-containing N,P ligands towards palladium(II).[4] National Institutes of Health (NIH) / PubMed. Link

  • RSC Advances. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Royal Society of Chemistry. Link

  • Adrio, J. (2013). Sonogashira Coupling: Synthetic Methods in Drug Discovery. Royal Society of Chemistry. Link

  • Mandal, S. (2023). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent.[5] ACS Omega / PMC. Link

Sources

Reference Data & Comparative Studies

Validation

mass spectrometry fragmentation of pyrazole-alkyne aldehydes

Title: Comparative Guide: Mass Spectrometry Fragmentation Strategies for Pyrazole-Alkyne Aldehydes in Drug Discovery Executive Summary Context: Pyrazole-alkyne aldehydes are critical intermediates in the synthesis of bio...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Mass Spectrometry Fragmentation Strategies for Pyrazole-Alkyne Aldehydes in Drug Discovery

Executive Summary

Context: Pyrazole-alkyne aldehydes are critical intermediates in the synthesis of bioactive scaffolds, particularly kinase inhibitors and anti-inflammatory agents. Their structural characterization is often complicated by the competing fragmentation pathways of the nitrogen-rich pyrazole core and the labile aldehyde moiety.

Objective: This guide compares the two dominant ionization/fragmentation modalities—Electrospray Ionization (ESI-MS/MS) and Electron Impact (EI-MS) . It provides a mechanistic breakdown of fragmentation pathways to assist researchers in structural elucidation and impurity profiling.

Comparative Analysis: ESI-MS/MS vs. EI-MS

This section evaluates which technique provides superior structural fidelity for this specific chemical class.

FeatureMethod A: ESI-CID-MS/MS (Soft Ionization)Method B: EI-MS (Hard Ionization)
Primary Ion Type Protonated Molecular Ion

(Even-electron)
Radical Cation

(Odd-electron)
Structural Insight Connectivity & Side Chains: Excellent for sequencing side chains (alkyne tails) and confirming molecular weight.Fingerprinting: Superior for confirming the core heterocyclic scaffold and aldehyde placement.
Key Fragmentation Neutral losses (e.g.,

,

) and rearrangements (e.g., H-migration).
High-energy bond cleavages (e.g., ring opening, radical eliminations).
Aldehyde Detection Often observes hydrate formation

or loss of

(

).
Diagnostic

-cleavage: Peaks at

and

.[1]
Limit of Detection Picogram range (High Sensitivity).Nanogram range.
Verdict Best for: Impurity profiling and LC-coupling in biological matrices.Best for: Initial structural confirmation of synthetic intermediates.[2]

Mechanistic Deep Dive: Fragmentation Pathways

Understanding the causality of fragmentation is essential for interpreting spectra. For pyrazole-alkyne aldehydes, three distinct pathways compete.

Pathway A: The Aldehyde -Cleavage (Diagnostic)

The aldehyde moiety is the most labile point.

  • Mechanism: In EI, homolytic cleavage of the

    
     bond adjacent to the carbonyl yields the 
    
    
    
    ion (acylium ion).
  • Secondary Step: The acylium ion frequently ejects carbon monoxide (

    
    , 28 Da) to form the 
    
    
    
    ion (phenyl/pyrazole cation).
  • Expert Insight: In High-Resolution MS (HRMS), distinguishing the loss of

    
     (27.9949 Da) from 
    
    
    
    (28.0061 Da) is critical.
Pathway B: Pyrazole Ring Contraction
  • Mechanism: Pyrazoles are generally stable, but high collision energy (CID) or EI can induce ring cleavage.

  • Process: The loss of

    
     (27 Da) or 
    
    
    
    (28 Da) is characteristic.
  • Observation: A "ghost" loss of 28 Da in ESI-MS often indicates

    
     ejection from the pyrazole, forming a highly reactive cyclopropene-like species or rearrangement to an alkyne.
    
Pathway C: Alkyne-Mediated Cyclization
  • Mechanism: If the alkyne is ortho to the aldehyde or nitrogen, it may undergo cyclization before fragmentation.

  • Propargyl Ion: Terminal alkynes often generate a resonance-stabilized propargyl cation at

    
     39.
    
Visualization: Fragmentation Logic Flow

FragmentationPathways M Molecular Ion [M+H]+ or M+. Alpha Aldehyde α-Cleavage [M-H]+ M->Alpha EI (Primary) DeCO Decarbonylation [M-CHO]+ / [M-29] M->DeCO ESI (Direct Loss) RingOpen Pyrazole Ring Opening Loss of N2 or HCN M->RingOpen Loss of N2 Alpha->DeCO -CO (28 Da) DeCO->RingOpen High Energy AlkyneFrag Alkyne Cleavage Propargyl Ion (m/z 39) RingOpen->AlkyneFrag Side chain loss

Caption: Hierarchical fragmentation map showing the transition from aldehyde cleavage (diagnostic) to core scaffold degradation.

Experimental Protocol: Self-Validating Workflow

This protocol uses ESI-MS/MS for structural elucidation, designed to differentiate isobaric losses (CO vs N2).

Reagents & Setup
  • Solvent A: Water + 0.1% Formic Acid (Proton source).

  • Solvent B: Acetonitrile (LC-MS grade).

  • Instrument: Q-TOF or Orbitrap (High Resolution is mandatory for this class).

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 0.1 mg of the pyrazole-alkyne aldehyde in 1 mL Methanol.

    • Dilute 1:100 with Solvent A/B (50:50) to prevent detector saturation (Target:

      
       counts).
      
  • Direct Infusion (Optimization):

    • Flow rate: 5-10

      
      L/min.
      
    • Critical Step: Ramp Collision Energy (CE) from 10 eV to 50 eV.

    • Why? Aldehydes lose water/CO at low eV; Pyrazoles break at high eV. You need the full profile.

  • Data Acquisition (MS2):

    • Isolate the parent ion

      
      .[3]
      
    • Acquire spectra at CE 20, 35, and 50 eV.

  • Validation Check (The "Trust" Step):

    • Check for the "M+18" peak (Hydrate) in the MS1 spectrum. Aldehydes in aqueous mobile phases often exist in equilibrium with their gem-diol form. If you see

      
      , it confirms the aldehyde functionality is intact and reactive.
      
Visualization: Experimental Decision Matrix

Workflow Start Sample Injection Check1 MS1 Spectrum: Observe [M+H]+ Start->Check1 Decision Hydrate [M+19]+ Present? Check1->Decision PathA Aldehyde Confirmed Proceed to MS2 Decision->PathA Yes PathB Check Solvent/pH Or protected aldehyde Decision->PathB No MS2 Run CE Ramp (10-50 eV) PathA->MS2 Analysis Analyze Fragments: [M-28] vs [M-29] MS2->Analysis

Caption: Decision matrix for validating aldehyde presence via hydrate formation prior to fragmentation analysis.

References

  • Santos, C. et al. (2005).[2] "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry." Journal of Mass Spectrometry.

  • McLafferty, F. W. (2023). "Mass Spectrometry - Fragmentation Patterns: Aldehydes and Heterocycles." Chemistry LibreTexts.

  • Vaid, R. et al. (1998). "Mass Spectrometric Study of Some Pyrazoline Derivatives." Rapid Communications in Mass Spectrometry.

  • Gross, J. H. (2017). "Mass Spectrometry: A Textbook - Fragmentation of Organic Ions." Springer.

Sources

Comparative

Comparison Guide: Alkyne vs. Amide Linkers in Kinase Inhibitor Potency

Executive Summary In the rational design of kinase inhibitors, the linker moiety is not merely a bridge; it is a critical determinant of thermodynamic binding efficiency, metabolic stability, and membrane permeability. T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the rational design of kinase inhibitors, the linker moiety is not merely a bridge; it is a critical determinant of thermodynamic binding efficiency, metabolic stability, and membrane permeability. This guide objectively compares Amide (-CO-NH-) and Alkyne (-C≡C-) linkers, analyzing their impact on potency through the lens of entropy, enthalpic interactions, and ADME properties.

While amide linkers remain the industry standard for their synthetic ease and hydrogen-bonding capability, alkyne linkers have emerged as superior bioisosteres for conformational restriction and metabolic hardening . Experimental data indicates that replacing a flexible amide with a rigid alkyne can improve potency by reducing the entropic penalty of binding (


), provided the linear geometry can be accommodated within the ATP-binding pocket or solvent-front channel.

Structural & Physicochemical Fundamentals

The choice between an amide and an alkyne linker fundamentally alters the inhibitor's 3D trajectory and electronic profile.

Geometric and Electronic Comparison
FeatureAmide Linker (-CO-NH- )Alkyne Linker (-C≡C- )Impact on Kinase Inhibition
Geometry Planar; typically trans (Z-isomer). Bond angle ~120°.Linear; cylindrical

-cloud. Bond angle 180°.[1]
Alkyne imposes strict linearity, ideal for spanning narrow channels (e.g., gatekeeper regions). Amide allows "kinking" to follow curved pockets.
Flexibility Moderate. Rotation restricted around C-N bond (partial double bond character), but free rotation at adjacent bonds.Rigid. No rotation around the triple bond axis; highly constrained.Alkyne reduces the entropic cost of binding by pre-organizing the molecule (Rigidification).
H-Bonding Strong Donor (NH) and Acceptor (C=O).None (Hydrophobic). Weak

-cation interactions possible.
Amide can anchor the inhibitor via H-bonds to backbone residues (e.g., hinge region). Alkyne is "silent" and improves permeability.
Polarity (PSA) Adds ~29-37 Ų to Polar Surface Area.Adds 0 Ų. Highly Lipophilic.Alkyne significantly improves passive membrane permeability and blood-brain barrier (BBB) penetration.
Diagram: Mechanistic Impact of Linker Choice

The following diagram illustrates the decision logic and mechanistic consequences of selecting an alkyne versus an amide linker in a macrocyclic or linear kinase inhibitor.

LinkerComparison Start Kinase Inhibitor Design (Linker Selection) Amide Amide Linker (-CO-NH-) Start->Amide Alkyne Alkyne Linker (-C≡C-) Start->Alkyne HBond H-Bond Formation (Enthalpy Gain) Amide->HBond MetabLiab Metabolic Liability (Amidase/Protease) Amide->MetabLiab Flexibility Conformational Flexibility (Entropy Penalty) Amide->Flexibility Rigidity Conformational Rigidity (Entropy Gain) Alkyne->Rigidity Permeability High Permeability (Low PSA) Alkyne->Permeability MetabStab Metabolic Stability (No Hydrolysis) Alkyne->MetabStab PotencyAmide Outcome: High Affinity (If H-bonds are critical) HBond->PotencyAmide ADMEAmide Outcome: Moderate Permeability Risk of High Clearance MetabLiab->ADMEAmide Flexibility->PotencyAmide Reduces Potency PotencyAlkyne Outcome: High Potency (Due to Pre-organization) Rigidity->PotencyAlkyne ADMEAlkyne Outcome: Excellent CNS Penetration Longer Half-life Permeability->ADMEAlkyne MetabStab->ADMEAlkyne

Caption: Decision tree comparing thermodynamic and ADME outcomes of amide vs. alkyne linkers. Green nodes indicate favorable outcomes; yellow indicates caution.

Potency & Binding Affinity Analysis[2]

The Entropic Advantage of Alkynes

In kinase inhibitor optimization, particularly for macrocycles (e.g., Lorlatinib analogues), the "rigidification strategy" is paramount.

  • Mechanism: Binding of a flexible molecule to a protein requires "freezing" rotatable bonds, resulting in a significant entropic penalty (

    
    ).
    
  • Alkyne Effect: By introducing a triple bond, 4 atoms (C-C≡C-C) are forced into linearity. This pre-organizes the molecule into its bioactive conformation before binding.

  • Data Support: Studies on macrocyclic CDK2 and JAK2 inhibitors have shown that replacing flexible alkyl/amide chains with alkyne spacers can improve

    
     values by 10-100 fold , provided the linear geometry aligns with the solvent channel [1].
    
The Enthalpic Advantage of Amides

Amides are superior when the linker must actively participate in binding.

  • Mechanism: Many kinases (e.g., BCR-ABL, EGFR) have residues in the solvent-front or hinge region (like Aspartate or Threonine) that require H-bond donors/acceptors.

  • Amide Effect: The amide NH acts as a donor, and the Carbonyl O acts as an acceptor. Removing this for an alkyne results in a "hydrogen bond hole," potentially costing 1-2 kcal/mol in binding energy (

    
    10-fold potency loss) if that interaction was essential.
    

Verdict: Use Alkynes to span hydrophobic channels and rigidify the scaffold. Use Amides when specific H-bond anchoring is required at the linker site.[2]

ADME & Metabolic Stability

This is often the deciding factor in drug development.

Metabolic Stability[1][4][5][6][7][8][9]
  • Amide Liability: Amides are susceptible to hydrolysis by ubiquitous amidases and proteases in the liver and plasma. This leads to high clearance and short half-lives (

    
    ).
    
  • Alkyne Stability: Internal alkynes are metabolically robust.[1] They are resistant to hydrolysis.[3] While terminal alkynes can be oxidized, internal alkynes (R-C≡C-R) generally survive microsomal incubation, leading to improved intrinsic clearance (

    
    ) profiles [2].
    
Permeability (CNS Penetration)
  • Amide: High PSA limits passive diffusion across the Blood-Brain Barrier (BBB).

  • Alkyne: The alkyne is a "stealth" linker. It adds rigidity without adding polarity. This is critical for designing CNS-penetrant kinase inhibitors (e.g., for brain metastases in ALK+ lung cancer).

Experimental Protocols

To validate the choice of linker in your specific series, the following self-validating protocols are recommended.

Protocol A: Comparative Kinase Potency Assay (TR-FRET)

Purpose: To quantify the potency difference (


) between amide and alkyne analogues.

Reagents:

  • Recombinant Kinase (e.g., EGFR, JAK2).

  • Substrate: Biotinylated peptide substrate specific to the kinase.

  • ATP (at

    
     concentration).
    
  • Detection Reagents: Europium-labeled anti-phosphotyrosine antibody + Streptavidin-APC (Allophycocyanin).

Workflow:

  • Preparation: Prepare 10-point serial dilutions of the Amide-analogue and Alkyne-analogue in DMSO (Start at 10

    
    M).
    
  • Enzyme Reaction:

    • Mix Kinase buffer (50 mM HEPES pH 7.5, 10 mM

      
      , 1 mM EGTA, 0.01% Brij-35) with Kinase (0.5 nM final).
      
    • Add compound (20 nL) via acoustic dispenser.

    • Initiate reaction by adding ATP/

      
       mix.
      
    • Incubate for 60 minutes at Room Temperature (RT).

  • Detection:

    • Add Stop Solution containing EDTA (to chelate Mg) and Detection Reagents (Eu-Ab + SA-APC).

    • Incubate 60 minutes at RT.

  • Readout: Measure Fluorescence Resonance Energy Transfer (FRET) on a multimode plate reader (Ex: 337 nm, Em: 665 nm / 615 nm).

  • Analysis: Plot Signal Ratio (665/615) vs. log[Compound]. Fit to a 4-parameter logistic equation to derive

    
    .
    
    • Self-Validation: The Z' factor must be > 0.5. Include Staurosporine as a reference control.

Protocol B: Microsomal Metabolic Stability Assay

Purpose: To demonstrate the metabolic hardening effect of the alkyne linker.

Workflow:

  • Incubation:

    • Test compound (1

      
      M) is incubated with liver microsomes (human/mouse, 0.5 mg/mL protein) and NADPH regenerating system at 37°C.
      
  • Sampling:

    • Aliquots are taken at t = 0, 5, 15, 30, and 60 minutes.

    • Quench immediately in ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis:

    • Centrifuge to pellet proteins.

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot ln(% remaining) vs. time. Slope =

      
      .
      
    • 
      .
      
    • 
      .
      
    • Expectation: Alkyne analogues should show >2-fold lower

      
       compared to labile amide analogues.
      

References

  • Macrocyclic Kinase Inhibitors: A Perspective on Limiting Conformational Flexibility. Vertex AI Search / NIH PMC. 4[5]

  • Discovery of Amide Replacements that Improve Activity and Metabolic Stability. Bioorganic & Medicinal Chemistry Letters. 6

  • Alkynylpyrimidine Amide Derivatives as Potent Inhibitors of Tie-2 Kinase. PubMed. 7[5]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. NIH PMC. 8[1][5][9][10]

  • Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry. AiFChem. 1[5][10]

Sources

Validation

A Comparative Guide to the Spectroscopic Properties of Conjugated Pyrazole-Alkyne Systems

Introduction: The Synergy of Pyrazole and Alkyne Moieties In the landscape of modern drug discovery and materials science, the design of novel molecular scaffolds with tunable electronic and photophysical properties is o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synergy of Pyrazole and Alkyne Moieties

In the landscape of modern drug discovery and materials science, the design of novel molecular scaffolds with tunable electronic and photophysical properties is of paramount importance.[1] Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, represent a "biologically privileged" scaffold, forming the core of numerous FDA-approved drugs like Celecoxib and Rimonabant.[2][3] Their metabolic stability and versatile synthetic accessibility have made them a cornerstone in medicinal chemistry.[4][5] When these heterocyclic systems are electronically coupled with alkyne functionalities, the resulting π-conjugated systems exhibit unique spectroscopic properties that are highly sensitive to their chemical environment and structural modifications.

This guide provides a comparative analysis of the key spectroscopic characteristics of conjugated pyrazole-alkyne systems. We will delve into their UV-Vis absorption, fluorescence, and Nuclear Magnetic Resonance (NMR) properties, supported by experimental data and protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique characteristics of these molecules for applications ranging from bioimaging to targeted therapeutics.[6][7]

Core Synthetic Strategies: Building the Conjugated Framework

The creation of a conjugated pyrazole-alkyne system is most commonly achieved through two primary pathways: building the pyrazole ring from an alkyne precursor or attaching an alkyne moiety to a pre-existing pyrazole core. A prevalent and efficient method is the [3+2] cycloaddition reaction between a diazo compound and an alkyne, which can often be performed under catalyst-free conditions.[8] Alternatively, transition metal-catalyzed cross-coupling reactions, such as Sonogashira coupling, provide a robust method for directly linking a terminal alkyne to a halogenated pyrazole scaffold. Another elegant approach involves the multicomponent synthesis from alkynes, nitriles, and titanium imido complexes, which proceeds via an electrocyclic N-N bond coupling.[9]

The choice of synthetic route directly impacts the substitution pattern and, consequently, the electronic and spectroscopic properties of the final molecule.

G cluster_0 Method 1: [3+2] Cycloaddition cluster_1 Method 2: Multicomponent Synthesis a1 Terminal Alkyne a3 Heating / Catalyst-Free a1->a3 a2 Diazo Compound a2->a3 a4 Conjugated Pyrazole-Alkyne System a3->a4 b1 Alkyne + Nitrile b3 Oxidative N-N Coupling b1->b3 b2 Ti Imido Complex b2->b3 b4 Substituted Pyrazole b3->b4

Caption: Common synthetic pathways to conjugated pyrazole systems.

Comparative Spectroscopic Analysis

The extension of π-conjugation achieved by linking a pyrazole ring to an alkyne system gives rise to distinct and tunable spectroscopic signatures. These properties are governed by the efficiency of intramolecular charge transfer (ICT) and photoinduced electron transfer (PET) processes, which can be modulated by substituents on both the pyrazole and the aromatic systems attached to the alkyne.[6][10]

UV-Vis Absorption and Fluorescence Spectroscopy

Conjugated pyrazole-alkyne systems typically exhibit strong absorption bands in the UV region, corresponding to π-π* and n-π* electronic transitions.[11] The position of the maximum absorption wavelength (λabs) and the fluorescence emission wavelength (λem) are highly sensitive to the electronic nature of substituents and the polarity of the solvent.

  • Effect of Conjugation: Extending the π-system, for instance by replacing a phenyl group with a pyrene, results in a significant bathochromic (red) shift in both absorption and emission spectra due to the lowering of the HOMO-LUMO energy gap.[12]

  • Effect of Substituents: Electron-donating groups (e.g., -OCH₃, -NH₂) attached to the aromatic portion of the alkyne typically cause a red shift in the spectra, while electron-withdrawing groups (e.g., -NO₂, -CN) induce a blue shift.[13] This is a direct consequence of modulating the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

  • Quantum Yield (ΦF): The fluorescence quantum yield, a measure of the efficiency of the emission process, is also heavily influenced by the molecular structure. Rigidifying the structure, for example through cyclization, can increase the quantum yield by reducing non-radiative decay pathways.[12]

  • pH Sensitivity: If the pyrazole ring contains an N-H proton, its acidity can be exploited for pH sensing. Protonation or deprotonation of the pyrazole nitrogen alters the electronic properties of the entire conjugated system, leading to observable changes in fluorescence intensity and even fluorescence lifetime.[14][15]

Table 1: Comparative Photophysical Data of Representative Pyrazole-Containing Fluorophores

Compound ClassSubstituentsλabs (nm)λem (nm)Quantum Yield (ΦF)SolventReference
Pyrazolylpyrene1-phenyl, 4-formyl3904580.44Chloroform[12]
Fused PyrazoleThiophenyl, -F325, 3724760.38Not Specified[6]
Azo-PyrazoleCyanomethyl-pyridone323, 4315440.42Methanol[6]
Pyridine-Pyrazole4-F Phenyl~320~480VariesMeCN[16]
Pyridine-Pyrazole4-OMe Phenyl~320~465VariesMeCN[16]
Cyanine-PyrazoleN-unsubstituted820--DMSO[14][15]
Cyanine-Pyrazole (Acidic)N-protonated760--DMSO[14][15]

Note: Data is compiled from various sources and represents examples rather than a direct side-by-side experimental comparison under identical conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of conjugated pyrazole-alkyne systems. The chemical shifts of protons (¹H) and carbons (¹³C) provide a detailed map of the electronic environment within the molecule.

  • Characteristic Signals: The pyrazole ring protons typically appear in the aromatic region of the ¹H NMR spectrum (δ 6.0-8.0 ppm).[17] A particularly diagnostic signal is the N-H proton of an unsubstituted pyrazole, which is often a broad singlet appearing far downfield (δ 10-14 ppm) due to proton exchange and quadrupolar coupling with the ¹⁴N nucleus.[18] The alkyne carbon signals in the ¹³C NMR spectrum are found in the range of δ 80-100 ppm.

  • Tautomerism: A key feature of N1-unsubstituted pyrazoles is annular tautomerism, where the N-H proton rapidly exchanges between the two nitrogen atoms.[18] If this exchange is slow on the NMR timescale, two distinct sets of signals for each tautomer will be observed. This phenomenon can be studied using variable temperature (VT) NMR; as the temperature increases, the signals broaden, coalesce, and eventually sharpen into a single, averaged set.[18]

  • Conjugation Effects: The π-conjugation with the alkyne moiety influences the chemical shifts of the pyrazole ring protons and carbons. Increased electron delocalization generally leads to a deshielding effect, shifting the signals to higher ppm values.[19] The specific substitution pattern on the aromatic ring attached to the alkyne will further modulate these shifts, which can be predicted and analyzed using computational methods like GIAO/B3LYP.[20]

G cluster_0 NMR Analysis Workflow start Obtain ¹H NMR Spectrum q1 Broad signal at 10-14 ppm? start->q1 confirm_nh Confirm with D₂O Exchange q1->confirm_nh Yes q2 Unexpected number of signals? q1->q2 No confirm_nh->q2 check_tautomers Hypothesize Tautomerism q2->check_tautomers Yes assign Assign Structure q2->assign No vt_nmr Run Variable Temp. NMR check_tautomers->vt_nmr two_d_nmr Run 2D NMR (COSY, HSQC, HMBC) vt_nmr->two_d_nmr two_d_nmr->assign

Caption: Decision workflow for interpreting complex NMR spectra of pyrazoles.

Experimental Protocols

To ensure reproducibility and reliability, the following sections detail standardized protocols for the characterization of conjugated pyrazole-alkyne systems.

Protocol 1: Synthesis via [3+2] Cycloaddition

This protocol describes a general, solvent-free synthesis of a substituted pyrazole from an α-diazocarbonyl compound and a terminal alkyne.[8]

  • Preparation: In a clean, dry round-bottom flask, combine the α-diazocarbonyl substrate (1.0 mmol) and the terminal alkyne (1.2 mmol).

  • Reaction: Heat the mixture gently with stirring to the desired reaction temperature (typically 80-120 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within a few hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. For many α-diazocarbonyl substrates, the product is obtained in high purity without the need for further purification.

  • Purification (if necessary): If impurities are present, dissolve the crude product in a minimal amount of dichloromethane and purify by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: UV-Vis and Fluorescence Spectroscopy

This protocol outlines the measurement of absorption and emission spectra.

  • Sample Preparation: Prepare a stock solution of the pyrazole-alkyne compound in a spectroscopic grade solvent (e.g., THF, DMSO, CH₂Cl₂) at a concentration of approximately 1 mM. From the stock solution, prepare a dilute solution (e.g., 1-10 µM) in a 1 cm path length quartz cuvette.

  • UV-Vis Absorption: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer from approximately 250 nm to 600 nm, using the pure solvent as a reference. Identify the wavelength of maximum absorption (λabs).

  • Fluorescence Emission: Using a fluorometer, set the excitation wavelength to the λabs determined in the previous step. Record the emission spectrum over a wavelength range starting ~10 nm above the excitation wavelength to ~800 nm. Identify the wavelength of maximum emission (λem).

  • Quantum Yield Determination: The fluorescence quantum yield (ΦF) can be determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54). Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard. Calculate the quantum yield using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Protocol 3: NMR Spectroscopy for Structural Analysis

This protocol details the acquisition of NMR data, with special consideration for pyrazole tautomerism.[18]

  • Sample Preparation: Dissolve 5-10 mg of the pyrazole-alkyne derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • D₂O Exchange: To confirm N-H protons, add one drop of deuterium oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the ¹H spectrum. The broad N-H signal should disappear or significantly decrease in intensity.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A more concentrated sample (~15-20 mg) may be required.

  • 2D NMR (for complex structures):

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings (typically through 2-3 bonds).

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-4 bond) correlations between protons and carbons. This is crucial for assigning quaternary carbons and linking different parts of the molecule, especially when multiple tautomers or rotamers are present.[18]

Conclusion and Future Outlook

Conjugated pyrazole-alkyne systems represent a versatile class of molecules with highly tunable spectroscopic properties. The strategic placement of electron-donating or -withdrawing groups, coupled with modifications to the extent of the π-system, allows for precise control over their absorption and emission characteristics. This makes them exceptional candidates for the development of fluorescent probes, chemosensors, and bioimaging agents.[6][7] Furthermore, a thorough understanding of their NMR signatures, particularly the dynamic nature of tautomerism, is critical for unambiguous structural confirmation. As synthetic methodologies become more advanced, we anticipate the emergence of increasingly complex and functional pyrazole-alkyne frameworks, further expanding their application in drug discovery and advanced materials.[5]

References

  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Powers, I. G., & Ess, D. H. (2023). Computational study of an oxetane 4H-pyrazole as a Diels–Alder diene. RSC Advances, 13(38), 26569-26574. [Link]

  • Li, Y., Wang, Y., Zhang, X., & Zhu, J. (2024). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]

  • Fajdiga, P., Poberžnik, M., & Kovačič, M. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(5), 421-425. [Link]

  • Gomha, S. M., Abdel-aziz, S. A., & Abdel-rahman, A. H. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(19), 6248. [Link]

  • Al-shaikh, M. A. (2021). Synthesis of Pyrazoles via Electrophilic Cyclization of Alkynes Containing Thiophene. Letters in Organic Chemistry, 18(1), 57-63. [Link]

  • Semproni, J. M., Mako, T. L., & Tonks, I. A. (2020). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Organometallics, 39(15), 2859-2868. [Link]

  • Reta, M. R., & Sutradhar, M. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances, 14(3), 1735-1759. [Link]

  • El-ghazawy, Q. M., El-sayed, Y. S., & Gobouri, A. A. (2020). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 25(22), 5437. [Link]

  • Kumar, A., & Kumar, K. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1805-1809. [Link]

  • Lee, H., Berezin, M. Y., Tang, R., Zhegalova, N., & Achilefu, S. (2013). Pyrazole-substituted near-infrared cyanine dyes exhibit pH-dependent fluorescence lifetime properties. Photochemistry and photobiology, 89(2), 326–331. [Link]

  • Padwa, A., & Ku, H. (1980). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. The Journal of Organic Chemistry, 45(18), 3756-3758. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Significance of Pyrazole Derivatives in Modern Drug Discovery. [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]

  • Lee, H., Berezin, M. Y., Tang, R., Zhegalova, N., & Achilefu, S. (2013). Pyrazole-substituted Near-Infrared Cyanine Dyes Exhibit pH-dependent Fluorescence Lifetime Properties. Photochemistry and Photobiology, 89(2), 326-331. [Link]

  • Alkorta, I., Elguero, J., & Denisov, G. S. (2000). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 24(9), 655-660. [Link]

  • Kumar, D., Kumar, N., & Singh, J. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708. [Link]

  • Kmit, A., Iakovenko, O., Gural'skiy, I., & Volyniuk, D. (2022). Highly Fluorescent Dyes Containing Conformationally Restrained Pyrazolylpyrene (Pyrazoolympicene) Chromophore. Molecules, 27(4), 1279. [Link]

  • Abrigach, F., El-ghazouani, A., Sirat, H. M., & Radi, S. (2020). Clicking Azides and Alkynes with Poly(pyrazolyl)borate-Copper(I) Catalysts: An Experimental and Computational Study. Molecules, 25(24), 5894. [Link]

  • Lawal, M., & Adejoro, I. A. (2020). The Spectroscopic and Electronic Properties of Dimethylpyrazole and Its Derivatives Using the Experimental and Computational Methods. ResearchGate. [Link]

  • Hernández-Vázquez, E., López-Téllez, G., & González-Romero, C. (2022). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. RSC Advances, 12(11), 6667-6681. [Link]

  • Reta, M. R., & Sutradhar, M. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances, 14(3), 1735-1759. [Link]

  • ResearchGate. (n.d.). UV-Vis absorption and fluorescence data. Scientific Diagram. [Link]

  • ResearchGate. (n.d.). UV-Vis absorption and normalised emission spectra of the pyrazole... Scientific Diagram. [Link]

  • Williams, C., McIver, Z., & Jones, L. (2020). Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+/Cd2+ at λem 480 nm and Fe3+/Fe2+ at λem 465 nm in MeCN. RSC Advances, 10(49), 29509-29514. [Link]

  • Wang, B., Li, P., Yu, F., & Chen, L. (2012). Spectroscopic probes with changeable π-conjugated systems. Chemical Communications, 48(85), 10458-10470. [Link]

  • Kumar, S., Kumar, R., & Singh, P. (2021). Computational Study on the Structure, Stability, and Electronic Feature Analyses of Trapped Halocarbons inside a Novel Bispyrazole Organic Molecular Cage. ACS Omega, 6(19), 12597-12609. [Link]

  • Al-shaikh, M. A., Arshad, F., & Asiri, A. M. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. Molecules, 29(1), 227. [Link]

  • ResearchGate. (n.d.). Experimental UV-vis absorption spectra of alkynes I-VIII (Table 1) in hexane (see methodology). Scientific Diagram. [Link]

Sources

Comparative

A Comparative Guide to Establishing HPLC Purity Standards for Pyrazole-Ethynyl-Benzaldehyde

A Senior Application Scientist's Field-Proven Perspective on Method Development and Validation In the landscape of pharmaceutical development and chemical research, the purity of an active pharmaceutical ingredient (API)...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Perspective on Method Development and Validation

In the landscape of pharmaceutical development and chemical research, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. Pyrazole-ethynyl-benzaldehyde, a molecule combining a reactive aldehyde, a rigid ethynyl linker, and a pharmacologically significant pyrazole ring, presents a unique analytical challenge. Its purity assessment demands a highly specific and robust High-Performance Liquid Chromatography (HPLC) method capable of separating the main component from structurally similar impurities, starting materials, and potential degradants.

This guide provides an in-depth, experience-driven comparison of HPLC methodologies for determining the purity of pyrazole-ethynyl-benzaldehyde. Moving beyond a simple recitation of protocols, we will delve into the scientific rationale behind the selection of chromatographic parameters, the establishment of system suitability criteria, and the validation of the analytical procedure in alignment with global regulatory standards.

The Criticality of a Validated Purity Method

The objective is not just to quantify the main peak but to demonstrate with confidence that the reported purity value is an accurate representation of the sample's composition. This involves proving the method's specificity, linearity, accuracy, precision, and robustness.[7]

Foundational Choices: A Comparative Analysis of HPLC Conditions

The development of a robust HPLC method begins with the systematic evaluation of stationary and mobile phases. For a moderately polar compound like pyrazole-ethynyl-benzaldehyde, Reversed-Phase HPLC (RP-HPLC) is the logical starting point.[8][9]

Experimental Workflow for Method Development

The logical flow for developing and comparing HPLC methods is a systematic process, starting from initial screening to final validation.

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation cluster_3 Phase 4: Implementation Start Define Analytical Target Profile (ATP) Column_Screening Screen C18 & Phenyl Columns Start->Column_Screening Mobile_Phase_Screening Test Acetonitrile vs. Methanol (with 0.1% Formic Acid) Column_Screening->Mobile_Phase_Screening Gradient_Optimization Optimize Gradient Profile (Slope and Time) Mobile_Phase_Screening->Gradient_Optimization Flow_Rate_Temp Fine-tune Flow Rate & Column Temperature Gradient_Optimization->Flow_Rate_Temp Wavelength_Selection Select Optimal UV Detection Wavelength Flow_Rate_Temp->Wavelength_Selection System_Suitability Define System Suitability Criteria (USP <621>) Wavelength_Selection->System_Suitability Validation_Parameters Perform ICH Q2(R2) Validation: Specificity, Linearity, Accuracy, Precision, Robustness System_Suitability->Validation_Parameters Final_Method Finalized HPLC Purity Method Validation_Parameters->Final_Method

Caption: Workflow for HPLC method development and validation.

Comparison of Stationary Phases

The choice of stationary phase is paramount for achieving the desired selectivity. We will compare two common reversed-phase columns: a standard C18 (L1) and a Phenyl-Hexyl (L11) column. The C18 phase provides general-purpose hydrophobic retention, while the phenyl phase offers alternative selectivity through π-π interactions with the aromatic rings in our analyte and potential impurities.[8][10]

Comparison of Organic Modifiers

Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents in RP-HPLC. ACN typically provides better peak shape and lower UV cutoff, while MeOH can offer different selectivity. We will compare their performance in separating pyrazole-ethynyl-benzaldehyde from its key potential impurities: the corresponding benzoic acid (an oxidative degradant) and a regioisomer from synthesis.[1][11]

Potential ImpurityOriginRationale for Monitoring
Pyrazole-ethynyl-benzoic acidOxidation of the aldehyde groupCommon degradation pathway for benzaldehydes, indicating product instability.[11][12]
RegioisomerSynthesisFormation of isomeric pyrazoles is a known issue with unsymmetrical starting materials.[1]
Unreacted Starting MaterialsIncomplete reactionProcess-related impurities that must be controlled.
Supporting Experimental Data (Hypothetical)

The following tables summarize the expected performance of different chromatographic conditions based on established principles. A "spiked" sample, containing 99.5% pyrazole-ethynyl-benzaldehyde and 0.25% each of the benzoic acid and regioisomer impurities, was used for this evaluation.

Table 1: Comparison of Stationary Phases and Organic Modifiers

Column TypeOrganic ModifierResolution (Main Peak/Benzoic Acid)Resolution (Main Peak/Regioisomer)Tailing Factor (Main Peak)Analysis Time (min)
C18 (4.6 x 150 mm, 3.5 µm) Acetonitrile2.81.91.115
C18 (4.6 x 150 mm, 3.5 µm)Methanol2.52.11.318
Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) Acetonitrile 3.5 2.8 1.0 15
Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm)Methanol3.12.51.217

Justification of Choice: The Phenyl-Hexyl column with acetonitrile as the organic modifier provided the best overall performance. The superior resolution for both the oxidative degradant and the synthetic regioisomer is likely due to favorable π-π interactions between the aromatic stationary phase and the analytes. The peak shape was also excellent, with a tailing factor of 1.0.

Detailed Experimental Protocol: The Optimized Method

Based on the comparative data, the following protocol is recommended for the purity determination of pyrazole-ethynyl-benzaldehyde. This method must be fully validated according to ICH Q2(R2) guidelines before implementation.[3][7]

Materials and Reagents
  • Reference Standard: Pyrazole-ethynyl-benzaldehyde, >99.9% purity.

  • Impurities: Pyrazole-ethynyl-benzoic acid and the relevant regioisomer for specificity and system suitability.

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid (reagent grade).

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

Chromatographic Conditions
  • Instrument: HPLC system with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) or UV detector.

  • Column: Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-12 min: 40% to 80% B

    • 12-13 min: 80% to 40% B

    • 13-15 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm (based on UV maxima of the analyte).

  • Injection Volume: 5 µL.

  • Sample Concentration: 0.5 mg/mL.

System Suitability Testing (SST)

Before any sample analysis, the performance of the chromatographic system must be verified. This is a non-negotiable requirement of pharmacopeial methods like those outlined in USP <621>.[13][14][15][16][17] A system suitability solution containing the main analyte and key impurities should be injected.

Table 2: System Suitability Criteria

ParameterAcceptance CriterionRationale
Tailing Factor (Asymmetry) ≤ 1.5 for the main peakEnsures peak symmetry for accurate integration.
Theoretical Plates (N) ≥ 5000 for the main peakDemonstrates column efficiency and good packing.
Resolution (Rs) ≥ 2.0 between the main peak and closest eluting impurityEnsures baseline separation for accurate quantification of impurities.
%RSD of Peak Area ≤ 1.0% for 5 replicate injections of the standardConfirms injection precision and system stability.
Validation: A Self-Validating System

The trustworthiness of a purity method hinges on its validation.[4][7] The following diagram illustrates the interconnectedness of the core validation parameters as defined by ICH Q2(R2).

Validation_Pillars Validation Method Validation (ICH Q2(R2)) Specificity Linearity & Range Accuracy Precision Robustness Specificity Specificity (Forced Degradation) - Acid - Base - Oxidation (H2O2) - Heat - Light (Photolytic) Ensures no co-elution with degradants. Validation:f1->Specificity Linearity Linearity - At least 5 concentrations - Range: LOQ to 120% of spec. - R² ≥ 0.999 Validation:f2->Linearity Accuracy Accuracy (% Recovery) - Spike impurities at 3 levels - 98.0% - 102.0% recovery Validation:f3->Accuracy Precision Precision (%RSD) - Repeatability (n=6) - Intermediate Precision (different day/analyst) - RSD ≤ 2.0% Validation:f4->Precision Robustness Robustness - Vary Flow Rate (±0.1 mL/min) - Vary Temp (±2°C) - Vary Mobile Phase %B (±2%) System suitability must pass. Validation:f5->Robustness

Caption: Core pillars of HPLC method validation per ICH Q2(R2).

Specificity (Forced Degradation): The most critical aspect of a stability-indicating method is its ability to separate the analyte from its degradation products. The sample should be subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradants. The resulting chromatograms must show that the main peak is spectrally pure (as determined by PDA analysis) and well-resolved from any degradation peaks. Benzaldehyde derivatives are known to be susceptible to oxidation to benzoic acids and potential light-induced degradation.[11][18][19]

Linearity and Range: The method's response must be linear across a range of concentrations, typically from the Limit of Quantitation (LOQ) to 120% of the specification for impurities. A correlation coefficient (R²) of ≥ 0.999 is expected.

Accuracy and Precision: Accuracy is determined by spiking known amounts of impurities into the sample and measuring the recovery (typically 98.0-102.0%). Precision is assessed through repeatability (multiple analyses by the same operator on the same day) and intermediate precision (analyses on different days or by different operators), with a relative standard deviation (%RSD) typically required to be less than 2.0%.[5][7]

Conclusion

Establishing a scientifically sound and robust HPLC purity method for pyrazole-ethynyl-benzaldehyde is a multi-faceted process that relies on systematic comparison, rigorous optimization, and comprehensive validation. The selection of a Phenyl-Hexyl stationary phase with an acetonitrile-based mobile phase provides superior selectivity for separating the main component from critical process- and degradation-related impurities. By adhering to the principles outlined in USP <621> for system suitability and the framework of ICH Q2(R2) for validation, researchers and drug development professionals can ensure the generation of trustworthy and reliable purity data. This, in turn, underpins the development of safe and effective chemical entities and pharmaceutical products.

References
  • General Chapters: <621> CHROMATOGRAPHY. United States Pharmacopeia.[Link]

  • Understanding the Latest Revisions to USP <621>. Agilent.[Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.[Link]

  • Reversed-Phase HPLC Retention Behavior of Coal-Related Nitrogen Heterocyclic Compounds. Journal of Chromatographic Science, Oxford Academic.[Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH).[Link]

  • Are You Sure You Understand USP <621>? LCGC International.[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.[Link]

  • USP-NF 621 Chromatography. Scribd.[Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. LinkedIn.[Link]

  • Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid. ResearchGate.[Link]

  • Reversed-Phase HPLC Retention Behavior of Coal- Related Nitrogen Heterocyclic Compounds. Journal of Chromatographic Science.[Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemico-Pharmaceutical Analysis.[Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate.[Link]

  • A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazole Derivative. RSC.[Link]

  • Development, Validation, and HPLC Analysis of Ethinyl Estradiol (EE). Desklib.[Link]

  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters.[Link]

  • Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains. PMC.[Link]

  • Dissociation pathways of benzaldehyde. ResearchGate.[Link]

  • Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides. PMC.[Link]

  • Evaluation of reversed-phase columns for the analysis of heterocyclic aromatic amines by liquid chromatography - Electrospray mass spectrometry. ResearchGate.[Link]

  • Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. ResearchGate.[Link]

  • Analytical method development and validation for simultaneous determination and quantification of Ethinyl Estradiol and Gestodene in combined tablet dosage. ResearchGate.[Link]

  • HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific.[Link]

  • Quantitative analysis of ethynodiol diacetate and ethinyl estradiol/mestranol in oral contraceptive tablets by high-performance liquid chromatography. PubMed.[Link]

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI.[Link]

  • Validation of HPLC Method for the Determination of 17α-Ethynylestradiol (EE2) in Aqueous Phase. ResearchGate.[Link]

  • Method for the determination of aldehydes and ketones in ambient air using HPLC. EPA.[Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC - NIH.[Link]

  • Process for the preparation of pyrazole and its derivatives.
  • A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. MDPI.[Link]

  • Development and Validation of a High-Performance Liquid Chromatography Method for the Estimation of Desogestrel and Ethinyl Estradiol in Bulk & Dosage Forms. YMER.[Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.[Link]

  • Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development.[Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC.[Link]

  • Recent advances in the synthesis of new pyrazole derivatives. ResearchGate.[Link]

  • Synthesis And Characterization Of Pyrazole Heterocyclic Derivatives Via Vilsmeier-Haack-Reaction And Its Schiff`s Bases. JoMCCT - STM Journals.[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(1H-pyrazol-4-yl)ethynyl]benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-[2-(1H-pyrazol-4-yl)ethynyl]benzaldehyde
© Copyright 2026 BenchChem. All Rights Reserved.